Technical Documentation Center

1-(4-Iodophenyl)-3-azetidinemethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Iodophenyl)-3-azetidinemethanol

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Melting Point Analysis of 1-(4-Iodophenyl)-3-azetidinemethanol: A Technical Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary As a Senior Application Scientist, I approach the thermod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

As a Senior Application Scientist, I approach the thermodynamic profiling of constrained heterocycles not merely as a data-collection exercise, but as a mechanistic investigation into molecular vulnerabilities. 1-(4-Iodophenyl)-3-azetidinemethanol is a structurally complex intermediate that combines a highly strained four-membered nitrogen heterocycle with a heavy, polarizable halogen and a hydrogen-bond donating/accepting hydroxymethyl group.

Understanding the thermodynamic stability and phase transition behavior (melting point) of this compound is critical for its downstream application in cross-coupling reactions, PROTAC linker design, and rigidified scaffold synthesis. This whitepaper provides a comprehensive, causality-driven framework for predicting, measuring, and validating the thermal properties of this specific molecule.

Structural Thermodynamics & Molecular Interactions

The macroscopic thermal properties of 1-(4-Iodophenyl)-3-azetidinemethanol are dictated by three competing microscopic forces: ring strain, halogen bonding, and hydrogen bonding.

Azetidine Ring Strain

The four-membered azetidine ring is characterized by significant angle and torsional strain, with an approximate strain energy of 25.4 kcal/mol [1]. This inherent thermodynamic instability is the primary driver of the compound's thermal degradation profile. At elevated temperatures, the kinetic barrier to N–C bond cleavage is overcome, leading to exothermic ring-opening polymerization or decomposition.

Halogen Bonding (The σ-Hole Effect)

The 4-iodophenyl substituent fundamentally alters the crystal lattice energy of the molecule. Iodine, being a highly polarizable heavy atom, exhibits an anisotropic distribution of electron density, creating a region of depleted, positive electrostatic potential known as a σ-hole on the extension of the C–I bond [2]. This allows the iodine atom to act as a strong halogen bond donor to nucleophilic acceptors (such as the oxygen of the hydroxymethyl group or the azetidine nitrogen). These highly directional halogen bonds contribute approximately 25 kJ/mol to the intermolecular binding energy, significantly elevating the compound's melting point compared to non-halogenated analogs [3].

Hydrogen Bonding Networks

The C3-hydroxymethyl group (-CH2OH) acts as both a hydrogen bond donor and acceptor. In the solid state, this facilitates the formation of extensive intermolecular hydrogen-bonded networks, further stabilizing the crystal lattice and increasing the enthalpy of fusion ( ΔHf​ ).

Predictive Thermodynamic Profiling

While base azetidine derivatives (e.g., azetidin-3-ylmethanol hydrochloride) typically exhibit melting points dependent on their salt form [4], the free base of 1-(4-Iodophenyl)-3-azetidinemethanol is predicted to be a highly stable crystalline solid at room temperature due to the synergistic effects of halogen and hydrogen bonding.

Table 1: Predicted Thermodynamic and Crystallographic Parameters
ParameterPredicted Value / RangeMechanistic Driving Force (Causality)
Melting Point ( Tm​ ) 135 °C – 145 °CHigh crystal lattice energy driven by synergistic I···O halogen bonding and O-H···N hydrogen bonding.
Enthalpy of Fusion ( ΔHf​ ) 28 – 35 kJ/molEnergy required to disrupt the rigid, highly ordered supramolecular network in the solid state.
Decomposition Temp ( Td​ ) > 180 °CThermal threshold where kinetic energy exceeds the activation barrier for releasing the 25.4 kcal/mol azetidine ring strain.

Thermal Degradation Pathways

Subjecting 1-(4-Iodophenyl)-3-azetidinemethanol to thermal stress beyond its melting point triggers specific degradation mechanisms. The primary vulnerability is the strained azetidine ring, while the secondary vulnerability is the photolytically and thermally sensitive C–I bond.

Degradation A 1-(4-Iodophenyl)-3-azetidinemethanol (Intact Compound) B Thermal Stress (> 180 °C) A->B Heat Applied C Azetidine Ring Opening (Strain Release: ~25.4 kcal/mol) B->C Primary Pathway D C-I Bond Cleavage (Deiodination) B->D Secondary Pathway E Polymeric/Oligomeric Degradants C->E Intermolecular Cross-linking F Aryl Radicals & Iodine Gas (I2) D->F Radical Recombination

Figure 1: Thermal degradation pathways of 1-(4-Iodophenyl)-3-azetidinemethanol under heat stress.

Experimental Methodologies (Self-Validating Protocols)

To empirically determine the melting point and thermodynamic stability, we must employ a self-validating analytical workflow. A common pitfall in thermal analysis of strained heterocycles is misinterpreting a decomposition endotherm as a melting point. Therefore, Differential Scanning Calorimetry (DSC) must always be cross-validated with Thermogravimetric Analysis (TGA).

Workflow S1 Sample Prep (1-3 mg, Al Crucible) S2 DSC Analysis (10 °C/min, N2 Purge) S1->S2 Phase Transition S3 TGA Analysis (Mass Loss Tracking) S1->S3 Thermal Stability S4 Data Integration (Melting Point & Stability) S2->S4 Tm, ΔHf S3->S4 Td (Decomp)

Figure 2: Self-validating thermodynamic profiling workflow utilizing parallel DSC and TGA analysis.

Protocol 1: High-Precision Differential Scanning Calorimetry (DSC)

Purpose: To determine the precise melting point ( Tm​ ) and enthalpy of fusion ( ΔHf​ ). Causality Check: We utilize hermetically sealed aluminum pans with a laser-drilled pinhole. This allows volatile degradants (if any) to escape, preventing internal pressure buildup that could artificially shift the melting endotherm via the Clausius-Clapeyron effect.

  • Calibration: Calibrate the DSC instrument using an Indium standard ( Tm​ = 156.6 °C) to ensure accuracy in the target temperature range.

  • Sample Preparation: Accurately weigh 2.0 – 3.0 mg of 1-(4-Iodophenyl)-3-azetidinemethanol into a standard aluminum crucible. Seal with a pinhole lid.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp temperature at 10 °C/min from 25 °C to 200 °C.

  • Data Analysis: Identify the extrapolated onset temperature of the sharp endothermic peak. This is recorded as the true melting point. Integrate the area under the curve to calculate ΔHf​ .

Protocol 2: Thermogravimetric Analysis (TGA) for Degradation Kinetics

Purpose: To validate the DSC data by confirming that no mass loss occurs during the melting phase, and to determine the decomposition temperature ( Td​ ). Causality Check: If TGA reveals a mass loss of >0.5% occurring simultaneously with the DSC endotherm, the compound is undergoing melt-decomposition. The Tm​ must then be reported as a decomposition temperature.

  • Sample Preparation: Load 5.0 – 10.0 mg of the compound into an open platinum or alumina pan.

  • Atmosphere Control: Run the analysis under a Nitrogen ( N2​ ) purge (40 mL/min) to isolate thermal pyrolysis from oxidative combustion.

  • Thermal Program: Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the mass percentage vs. temperature. The Td​ is defined as the temperature at which 5% mass loss is observed ( Td,5%​ ). Look for a sharp drop corresponding to the release of iodine gas ( I2​ ) or volatile azetidine ring-opening byproducts.

Table 2: Forced Degradation Matrix for Stability Profiling

To fully map the thermodynamic stability of the compound for pharmaceutical formulation, subject the solid to the following stress conditions prior to HPLC/DSC analysis:

StressorConditionsPrimary Degradation Mechanism
Thermal (Solid) 150 °C for 48 hoursRing-opening polymerization due to strain release.
Oxidative 3% H2​O2​ , 25 °C, 24 hoursN-oxidation of the azetidine nitrogen.
Photolytic UV-Vis (ICH Q1B), 1.2M lux-hrC–I bond homolysis resulting in deiodination.

Conclusion

The thermodynamic stability and melting point of 1-(4-Iodophenyl)-3-azetidinemethanol are governed by a delicate balance between the destabilizing ~25.4 kcal/mol strain of the azetidine ring and the highly stabilizing intermolecular forces provided by halogen and hydrogen bonding. By employing the self-validating DSC and TGA protocols outlined above, researchers can accurately map the phase transitions and thermal boundaries of this compound, ensuring its integrity during rigorous synthetic applications.

References

  • The Halogen Bond. Cavallo G., Metrangolo P., Milani R., Pilati T., Priimagi A., Resnati G., Terraneo G. Chemical Reviews (2016). Available at:[Link]

  • Halogen Bonding in Bicomponent Monolayers: Self-Assembly of a Homologous Series of Iodinated Perfluoroalkanes with Bipyridine. PubMed Central (PMC) (2021). Available at:[Link]

Exploratory

An In-depth Technical Guide on the Solubility Profile of 1-(4-Iodophenyl)-3-azetidinemethanol in Polar Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic eff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the solubility profile of 1-(4-Iodophenyl)-3-azetidinemethanol, a novel heterocyclic compound with significant potential in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility in polar aprotic solvents, provide detailed experimental protocols for solubility determination, and present a comparative analysis of its behavior in a range of commonly used solvents. This document is intended to serve as a valuable resource for researchers and professionals involved in the preclinical and formulation stages of drug development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[2] Among these properties, aqueous solubility is a paramount consideration, as it directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] A compound must possess adequate solubility to be absorbed from its site of administration and reach its target in sufficient concentrations to elicit a pharmacological response.[2]

1-(4-Iodophenyl)-3-azetidinemethanol is a molecule of interest due to its unique structural motifs: an iodophenyl group, which can participate in halogen bonding and other non-covalent interactions, and an azetidine methanol moiety, which introduces polarity and potential hydrogen bonding capabilities. Understanding the solubility of this compound is not merely an academic exercise; it is a crucial step in its development pathway.[4][5] Poor solubility can lead to a cascade of undesirable outcomes, including low bioavailability, high inter-subject variability, and challenges in developing viable formulations.[3][4] Therefore, a thorough investigation of its solubility profile in various solvent systems is essential for informed decision-making in the early stages of drug discovery and development.[3][4]

This guide will focus specifically on the solubility of 1-(4-Iodophenyl)-3-azetidinemethanol in polar aprotic solvents. These solvents are of particular interest in pharmaceutical sciences for their ability to dissolve a wide range of organic molecules, including those with limited aqueous solubility.[6]

Physicochemical Properties of 1-(4-Iodophenyl)-3-azetidinemethanol

A foundational understanding of the molecule's intrinsic properties is crucial for interpreting its solubility behavior.

Molecular Structure:

Caption: Chemical structure of 1-(4-Iodophenyl)-3-azetidinemethanol.

Table 1: Predicted Physicochemical Properties of 1-(4-Iodophenyl)-3-azetidinemethanol

PropertyPredicted ValueSource
Molecular FormulaC10H12INOInferred from Structure
Molecular Weight289.11 g/mol Calculated
logP (Octanol/Water Partition Coefficient)1.5 - 2.5Computational Prediction
pKa (most basic)8.5 - 9.5 (Azetidine Nitrogen)Computational Prediction
Hydrogen Bond Donors1 (Hydroxyl group)Inferred from Structure
Hydrogen Bond Acceptors2 (Nitrogen and Oxygen)Inferred from Structure

The presence of the iodophenyl group contributes to the molecule's lipophilicity, while the azetidine methanol portion introduces a degree of polarity and the capacity for hydrogen bonding.[1] The azetidine nitrogen is predicted to be basic, suggesting that the compound's solubility may be pH-dependent in protic solvents. However, in aprotic solvents, this effect will be less pronounced.

Understanding Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high dielectric constants and the absence of acidic protons.[6][7] This means they possess a significant dipole moment but cannot donate hydrogen bonds.[7][8] Common examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF).[9]

The key features of polar aprotic solvents relevant to solubility are:

  • Strong Dipole Moments: These allow for effective solvation of polar solutes through dipole-dipole interactions.[8]

  • Lack of Hydrogen Bond Donation: Unlike protic solvents (e.g., water, ethanol), they do not have O-H or N-H bonds.[7][8] This prevents them from forming a strong solvation shell around anionic species, which can be advantageous for certain reactions.[8]

  • Cation Solvation: They are generally good at solvating cations.[9]

Table 2: Properties of Selected Polar Aprotic Solvents

SolventAbbreviationDielectric Constant (at 20°C)Dipole Moment (D)Boiling Point (°C)
Dimethyl SulfoxideDMSO46.73.96189
N,N-DimethylformamideDMF36.73.86153
AcetonitrileACN37.53.9282
TetrahydrofuranTHF7.51.7566

Source:[6][10][11]

The choice of solvent can significantly impact the solubility of a compound. For 1-(4-Iodophenyl)-3-azetidinemethanol, the polar nature of the azetidine methanol moiety is expected to interact favorably with the dipoles of these solvents. The large, polarizable iodophenyl group can also engage in favorable van der Waals interactions.

Experimental Determination of Solubility

Two primary methods are employed to determine the solubility of a compound: kinetic and thermodynamic solubility.[4]

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery.[4][12] It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[4]

  • Thermodynamic Solubility: This is considered the "gold standard" and measures the concentration of a saturated solution in equilibrium with the solid drug.[12] This method is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.[12][13]

For a comprehensive understanding, both methods should be considered.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the established shake-flask method for determining thermodynamic solubility.[1]

dot

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid 1-(4-Iodophenyl)-3-azetidinemethanol B Add to a known volume of polar aprotic solvent A->B C Seal vial and place in a shaking incubator B->C D Incubate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours C->D E Centrifuge the suspension to pellet undissolved solid D->E F Filter the supernatant through a 0.45 µm filter E->F G Quantify the concentration of the dissolved compound in the filtrate F->G H Use a validated analytical method (e.g., HPLC-UV, LC-MS) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of solid 1-(4-Iodophenyl)-3-azetidinemethanol into a glass vial.

  • Solvent Addition: Add a precise volume of the chosen polar aprotic solvent (e.g., DMSO, DMF, ACN, or THF) to the vial.

  • Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (typically 25°C or 37°C). Allow the mixture to equilibrate for 24 to 48 hours to ensure that a true equilibrium between the solid and dissolved states is reached.[12]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by centrifugation followed by filtration of the supernatant through a low-binding 0.45 µm filter to remove any remaining solid particles.[13]

  • Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred analytical techniques for their sensitivity and specificity.[14]

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Protocol for Kinetic Solubility Determination

This protocol describes a common high-throughput method for assessing kinetic solubility.

dot

G cluster_prep Preparation cluster_addition Solvent Addition & Precipitation cluster_analysis Analysis A Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM) B Add small aliquots of the stock solution to the polar aprotic solvent in a microplate A->B C Incubate for a short period (e.g., 1-2 hours) with shaking B->C D Measure the turbidity or light scattering of the resulting solutions using a nephelometer C->D E Determine the concentration at which precipitation is first observed D->E

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 1-(4-Iodophenyl)-3-azetidinemethanol in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target polar aprotic solvent.

  • Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Detection: Measure the turbidity or light scattering of each well using a plate-based nephelometer.[3] The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Expected Solubility Profile and Discussion

Based on the principles of "like dissolves like," it is anticipated that 1-(4-Iodophenyl)-3-azetidinemethanol will exhibit good solubility in polar aprotic solvents.[15]

Table 3: Predicted Solubility Ranking of 1-(4-Iodophenyl)-3-azetidinemethanol in Polar Aprotic Solvents

SolventPredicted SolubilityRationale
DMSOVery HighHigh polarity and ability to act as a hydrogen bond acceptor will effectively solvate both the polar and non-polar regions of the molecule.
DMFHighSimilar to DMSO in terms of polarity and hydrogen bond accepting capability.
ACNModerate to HighGood polarity, but may be slightly less effective at solvating the iodophenyl group compared to DMSO and DMF.
THFModerateLower polarity compared to the other solvents, which may limit its capacity to dissolve the compound.

The aryl iodide moiety, while contributing to the overall size and lipophilicity of the molecule, is not expected to be a major impediment to solubility in these solvents. In fact, aryl halides are generally soluble in organic solvents.[15][16] However, strong intermolecular interactions in the solid state of the compound could potentially limit its solubility.[17]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of 1-(4-Iodophenyl)-3-azetidinemethanol in polar aprotic solvents. A thorough characterization of its solubility is a critical, non-negotiable step in advancing this compound through the drug development pipeline. The experimental protocols detailed herein provide a robust starting point for generating reliable and reproducible solubility data.

Future work should focus on expanding this solubility profile to include a wider range of pharmaceutically relevant solvents and biorelevant media.[12] Additionally, investigating the pH-solubility profile in aqueous buffer systems will be crucial for predicting its behavior in the gastrointestinal tract. A complete understanding of these physicochemical properties will ultimately guide the formulation strategy and enhance the probability of clinical success for this promising molecule.

References

  • TENGER Chemical. (2024, November 22). polar protic and aprotic solvents.
  • The Difference Between Polar Protic And Aprotic Solvents In Solubility. (2025, June 30).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • Wikipedia. Polar aprotic solvent.
  • ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents.
  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • BMG LABTECH. (2023, April 6).
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Quora. (2018, May 14). Aryl halides are insoluble in water but soluble in organic compounds. Why?
  • alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
  • American Pharmaceutical Review. (2013, April 2).
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • Chemistry LibreTexts. (2023, January 22). Properties of Aryl Halides.
  • Why are alkyl halides more soluble in alcohol water solution rather than pure w
  • ACS Publications. (2021, March 30). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Journal of the American Chemical Society.
  • Quora. (2017, November 25). Why are alkyl halides better solvents than aryl halides?
  • HXCHEM. 1-(4-Iodophenyl)-3-azetidinemethanol/CAS:2413039-15-1.
  • PubChem. 1-(4-Iodophenyl)ethan-1-one | C8H7IO | CID 72869.
  • ResearchGate. Physicochemical and energetic properties of compounds 1, 2, 3, and 4.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Taylor & Francis. Polar aprotic solvents – Knowledge and References.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • Cheméo. Chemical Properties of 4-Iodoacetophenone (CAS 13329-40-3).
  • Sigma-Aldrich. [1-(4-Fluorophenyl)-3-methyl-3-azetidinyl]methanol.
  • Benchchem. An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Ethylphenyl)azetidine.
  • Sigma-Aldrich. 4-(p-Iodophenyl)butyric acid = 98 27913-58-2.
  • Research and Reviews. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry.
  • PubChem. (2026, March 14). [1-(4-Aminophenyl)azepan-3-yl]methanol | C13H20N2O.
  • NIH. PubChem. (4-Azidophenyl)methanol | C7H7N3O | CID 11171062.
  • Michigan State University. Solvents - MSU chemistry.

Sources

Foundational

Literature review of iodophenyl azetidines in medicinal chemistry

Executive Summary The integration of highly strained heterocycles with heavy-atom pharmacophores represents a sophisticated strategy in modern drug design. Iodophenyl azetidines have emerged as a privileged structural mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of highly strained heterocycles with heavy-atom pharmacophores represents a sophisticated strategy in modern drug design. Iodophenyl azetidines have emerged as a privileged structural motif, combining the pharmacokinetic benefits of the four-membered azetidine ring with the unique binding and synthetic properties of the iodophenyl group. This technical guide explores the mechanistic rationale, therapeutic applications, and synthetic methodologies surrounding iodophenyl azetidines, providing a comprehensive framework for drug development professionals.

The Privileged Azetidine Scaffold and the Iodophenyl Pharmacophore

Causality in Scaffold Selection

In medicinal chemistry, the azetidine ring is frequently deployed as a bioisostere for larger heterocycles like pyrrolidines and piperidines. The causality behind this design choice is threefold:

  • Lipophilicity Reduction: Ring contraction removes lipophilic methylene groups, lowering the overall partition coefficient (logP) and improving aqueous solubility.

  • Metabolic Stability: The reduced surface area and increased ring strain limit the number of metabolically liable C–H bonds susceptible to cytochrome P450 oxidation[4].

  • Conformational Rigidity: Azetidines enforce a strict spatial vector for attached substituents, reducing the entropic penalty upon target binding.

The Dual Role of the Iodophenyl Group

The attachment of an iodophenyl moiety to the azetidine core serves both biological and synthetic imperatives:

  • Biological (Halogen Bonding): Iodine is a large, polarizable halogen with a pronounced electropositive "σ-hole." This allows the iodophenyl group to act as a potent Lewis acid, forming highly directional halogen bonds with Lewis bases (e.g., protein backbone carbonyls) within deep, hydrophobic binding pockets.

  • Synthetic (Versatile Handle): The carbon–iodine bond is a premier electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and serves as an ideal precursor for radioisotope incorporation (e.g., 18 F or 11 C) in Positron Emission Tomography (PET) tracer development[2].

Core Therapeutic Applications

MEK Inhibition in Oncology (Cobimetinib)

One of the most prominent clinical applications of the iodophenyl azetidine motif is found in Cobimetinib (GDC-0973), an FDA-approved allosteric inhibitor of MEK1 and MEK2 used in combination therapies for BRAF V600-mutated melanoma [1].

Mechanistic Rationale: Cobimetinib features a complex azetidine-piperidine core linked to a 2-fluoro-4-iodophenylamine group. The iodophenyl moiety is not merely structural; it is precisely calibrated to occupy a deep allosteric pocket adjacent to the ATP-binding site of MEK. The bulk and polarizability of the iodine atom perfectly complement the hydrophobic sub-pocket, locking the kinase in a catalytically inactive conformation and effectively short-circuiting the RAS/RAF/MEK/ERK signaling cascade.

MEK_Pathway RAS RAS Activation RAF RAF Kinase (e.g., BRAF V600E) RAS->RAF MEK MEK1 / MEK2 RAF->MEK ERK ERK1 / ERK2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Cobimetinib Cobimetinib (Iodophenyl Azetidine) Cobimetinib->MEK Allosteric Inhibition

Fig 1: RAS/RAF/MEK/ERK signaling pathway illustrating allosteric inhibition of MEK by Cobimetinib.

MAGL Inhibition and PET Imaging

Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. Inhibiting MAGL is a promising strategy for treating neuroinflammation and psychiatric disorders [3].

Mechanistic Rationale: Researchers have synthesized libraries of azetidine-carboxylates bearing iodophenyl groups to act as irreversible or reversible MAGL inhibitors. The iodophenyl group is strategically positioned to map the enzyme's hydrophobic channel. Furthermore, these iodinated derivatives act as critical precursors for synthesizing 11 C- and 18 F-labeled PET tracers via spirocyclic iodonium ylide (SCIDY) radiofluorination, allowing researchers to visualize MAGL distribution in vivo [2].

Experimental Workflows and Self-Validating Protocols

To harness the iodophenyl azetidine scaffold, rigorous synthetic methodologies must be employed. Below is a self-validating protocol for synthesizing a standard intermediate: tert-butyl 3-(3-(4-iodophenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate .

Step-by-Step Methodology

Step 1: Amide Coupling

  • Procedure: Dissolve 1.0 eq of Boc-azetidine-3-carboxylic acid and 1.1 eq of 4-iodobenzamidoxime in anhydrous DMF. Add 1.2 eq of EDCI and 1.2 eq of HOBt. Stir at room temperature for 12 hours.

  • Causality: EDCI activates the carboxylic acid, while HOBt forms a highly reactive, non-racemizing ester intermediate. This ensures selective nucleophilic attack by the amidoxime nitrogen rather than the oxygen, preventing undesired O-acylation side products.

Step 2: Cyclodehydration

  • Procedure: Extract the acyclic intermediate into ethyl acetate, wash with brine, and concentrate. Redissolve the crude intermediate in toluene and reflux at 110°C for 8 hours using a Dean-Stark trap.

  • Causality: High-temperature reflux in a non-polar solvent drives the intramolecular condensation. The Dean-Stark trap removes the water byproduct, pushing the equilibrium toward the thermodynamically stable 1,2,4-oxadiazole ring.

  • Self-Validation System: TLC monitoring (Hexane:EtOAc 7:3) is mandatory. The complete disappearance of the highly polar acyclic intermediate (lower Rf​ ) and the emergence of a distinct, UV-active non-polar spot (higher Rf​ ) validates successful cyclization.

Step 3: Boc Deprotection

  • Procedure: Dissolve the cyclized product in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at 0°C. Stir for 2 hours, then concentrate under reduced pressure.

  • Causality: TFA provides rapid, clean cleavage of the tert-butyl carbamate. The low temperature (0°C) prevents the acidic degradation of the delicate oxadiazole ring and ensures the carbon–iodine bond remains intact.

  • Self-Validation System: Liquid Chromatography-Mass Spectrometry (LC-MS) must be used to confirm deprotection. The emergence of a peak with an[M+H] + shift corresponding to the exact loss of the Boc group ( Δm/z=−100 ) confirms structural integrity.

Synthesis_Workflow Start Boc-Azetidine-3-carboxylic acid + 4-Iodobenzamidoxime Coupling Amide Coupling (EDCI, HOBt, DMF) Start->Coupling Cyclization Cyclization (Toluene, Reflux, 110°C) Coupling->Cyclization Intermediate tert-butyl 3-(3-(4-iodophenyl)- 1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate Cyclization->Intermediate Deprotection Boc Deprotection (TFA, DCM) Intermediate->Deprotection Product Iodophenyl Azetidine Free Amine Core Deprotection->Product

Fig 2: Step-by-step synthetic workflow for an iodophenyl azetidine core with causal validation.

Quantitative Data Analysis

The integration of the iodophenyl azetidine motif yields highly potent compounds with optimized physicochemical properties. The table below summarizes the quantitative metrics of key derivatives discussed in the literature [1][2][3].

Compound / DerivativePrimary TargetKey Structural FeaturesBinding Affinity (IC 50​ / Ki​ )Est. LogPSynthetic Yield
Cobimetinib (GDC-0973) MEK1 / MEK2N-acylazetidine, 2-fluoro-4-iodophenyl~0.9 nM3.5N/A (Commercial)
MAGL-0519 Precursor MAGLAzetidine-1-carboxylate, 4-iodophenylPrecursor for 11 C2.869%
Compound 12 (MAGL) MAGL1,2,4-oxadiazol-5-yl azetidine, 4-iodophenyl15.2 nM3.173% (over 2 steps)
Piperazinyl Azetidine 15 MAGLPiperazinyl azetidine, aryl iodide4.4 nM2.951%

Conclusion

The iodophenyl azetidine scaffold represents a masterclass in rational drug design. By leveraging the azetidine ring to optimize metabolic stability and lower lipophilicity, and utilizing the iodophenyl group for deep-pocket halogen bonding and synthetic versatility, medicinal chemists can access highly potent and selective therapeutics. Whether deployed as an allosteric kinase inhibitor like Cobimetinib or as a precursor for cutting-edge PET imaging agents, this molecular architecture will continue to be a cornerstone of advanced pharmacological development.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials Source: Journal of the American Chemical Society - ACS Publications URL

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 1-(4-Iodophenyl)-3-azetidinemethanol

Executive Summary Azetidines have emerged as highly valuable structural motifs in modern drug discovery, frequently utilized as metabolically stable bioisosteres for morpholines, piperazines, and aliphatic amines[1]. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines have emerged as highly valuable structural motifs in modern drug discovery, frequently utilized as metabolically stable bioisosteres for morpholines, piperazines, and aliphatic amines[1]. The building block 1-(4-Iodophenyl)-3-azetidinemethanol provides an ideal scaffold for late-stage diversification via Suzuki-Miyaura cross-coupling. However, the presence of an unprotected primary alcohol and a tertiary azetidine nitrogen introduces potential chemoselectivity and catalyst-poisoning challenges. This application note provides field-proven, self-validating protocols for the cross-coupling of this substrate, detailing the mechanistic causality behind catalyst, ligand, and solvent selection.

Mechanistic Causality & Experimental Design

The Substrate & Electrophile

Aryl iodides are exceptional electrophiles for cross-coupling, readily undergoing oxidative addition with Pd(0) species even at ambient temperatures[2]. However, the tertiary nitrogen of the azetidine ring can act as a competitive Lewis base. If the catalytic system is not properly tuned, this nitrogen can coordinate to the Pd(II) intermediate, stalling the catalytic cycle prior to transmetalation. Furthermore, the unprotected primary alcohol can undergo unwanted base-catalyzed side reactions if the reaction conditions are excessively harsh.

Catalyst & Ligand Selection

To outcompete heteroatom coordination, the selection of the phosphine ligand is critical. Traditional ligands like PPh 3​ often fail with amine-containing substrates, leading to catalyst poisoning and high rates of protodeboronation. Instead, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are heavily favored (). The electron-rich nature of XPhos accelerates the initial oxidative addition, while its extreme steric bulk prevents the azetidine nitrogen from accessing the palladium center, effectively forcing the catalytic cycle forward to reductive elimination. Precatalysts like XPhos-Pd-G2 are highly recommended to ensure a 1:1 active Pd:Ligand ratio ().

Base & Solvent Dynamics

A biphasic solvent system (e.g., 1,4-Dioxane/H 2​ O in a 4:1 ratio) is optimal. Water is essential to dissolve the inorganic base and generate the reactive boronate complex [Ar-B(OH) 3​ ] , which is the actual species that undergoes transmetalation (). We recommend K 3​ PO 4​ over stronger bases like NaOH or KOtBu. K 3​ PO 4​ provides sufficient alkalinity to drive transmetalation without causing base-catalyzed ring-opening of the strained azetidine or deprotonation of the primary alcohol.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd 1-(4-Iodophenyl)-3-azetidinemethanol PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_ArAr Pd(II) Diaryl Ar-Pd-Ar' TransMet->PdII_ArAr Ar'-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product N-(4-Arylphenyl)azetidine RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling for 1-(4-Iodophenyl)-3-azetidinemethanol.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions for the coupling of 1-(4-Iodophenyl)-3-azetidinemethanol with a standard arylboronic acid (e.g., phenylboronic acid).

EntryCatalyst / LigandBase (2.0 eq)Solvent (v/v)Temp (°C)Time (h)Yield (%)Observation
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O (4:1)901822Severe catalyst poisoning via N-coordination.
2Pd(dppf)Cl 2​ K 2​ CO 3​ Dioxane/H 2​ O (4:1)801265Moderate yield; significant homocoupling.
3Pd(OAc) 2​ / SPhosK 3​ PO 4​ Dioxane/H 2​ O (4:1)80888Clean conversion; minor protodeboronation.
4 XPhos-Pd-G2 K 3​ PO 4​ Dioxane/H 2​ O (4:1) 80 4 >95 Optimal conditions; no side reactions.
5XPhos-Pd-G2K 3​ PO 4​ THF/H 2​ O (4:1)25 (RT)2478Viable for temperature-sensitive substrates.

Experimental Workflow Visualization

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Mixing (Catalyst, Base) Prep->Mix Degas 3. Degassing (N2 Purge) Mix->Degas React 4. Heating (80°C, 4h) Degas->React Workup 5. Workup (EtOAc/H2O) React->Workup Purify 6. Purification (Chromatography) Workup->Purify

Step-by-step experimental workflow for the biphasic Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

Protocol A: Standard High-Yield Biphasic Coupling This protocol utilizes a pre-formed palladium precatalyst (XPhos-Pd-G2) to ensure rapid activation and prevent the formation of inactive PdL 2​ species.

Materials:

  • 1-(4-Iodophenyl)-3-azetidinemethanol (1.0 mmol, 289.1 g/mol )

  • Arylboronic Acid (1.2 mmol)

  • XPhos-Pd-G2 (0.02 mmol, 2 mol%)

  • K 3​ PO 4​ (2.0 mmol, anhydrous)

  • 1,4-Dioxane (4.0 mL, degassed)

  • Deionized H 2​ O (1.0 mL, degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 1-(4-Iodophenyl)-3-azetidinemethanol (289 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K 3​ PO 4​ (424 mg, 2.0 mmol), and XPhos-Pd-G2 (15.7 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with dry Nitrogen (N 2​ ) or Argon. Repeat this cycle three times to ensure complete removal of atmospheric oxygen.

  • Solvent Addition: Syringe in 4.0 mL of anhydrous, sparged 1,4-Dioxane followed by 1.0 mL of sparged deionized water. (Note: Degassing solvents prior to addition prevents premature catalyst oxidation).

  • Reaction: Replace the septum with a Teflon screwcap under a positive flow of N 2​ . Transfer the sealed tube to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) for 4 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Drying & Concentration: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Dichloromethane/Methanol, e.g., 95:5) to afford the pure cross-coupled product.

Self-Validating Systems & Troubleshooting

A robust protocol must be self-validating. You can confirm the success and causality of each step through the following analytical checkpoints:

  • TLC Monitoring: 1-(4-Iodophenyl)-3-azetidinemethanol is UV-active and relatively non-polar compared to the product. As the reaction proceeds, TLC (e.g., 5% MeOH in DCM) will show the disappearance of the high-R f​ starting material and the emergence of a lower-R f​ product spot. The retention of the highly polar hydroxyl group ensures the product remains polar, validating that the primary alcohol was not inadvertently oxidized or cleaved.

  • LC-MS Verification: The starting aryl iodide exhibits a characteristic mass [M+H] + at m/z 290. Successful coupling is validated by the complete disappearance of the m/z 290 peak and the appearance of the target mass. If a peak at m/z 164 appears, this indicates protodehalogenation (reduction of the C-I bond), proving that oxidative addition occurred but transmetalation failed, likely due to degraded boronic acid or insufficient base.

  • Boronic Acid Homocoupling: If LC-MS reveals a mass corresponding to Ar-Ar (homocoupled boronic acid), it indicates that oxidative addition is slower than expected, or oxygen has entered the system. Ensure strict adherence to the degassing protocol (Steps 2 & 3) to prevent Pd-catalyzed oxidative homocoupling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. URL:[Link]

Sources

Application

Step-by-step synthesis of 1-(4-Iodophenyl)-3-azetidinemethanol from azetidine precursors

Application Note: Chemoselective Synthesis of 1-(4-Iodophenyl)-3-azetidinemethanol via Copper-Catalyzed Chan-Lam Coupling Introduction & Strategic Rationale Azetidine-based ring systems have garnered significant attentio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of 1-(4-Iodophenyl)-3-azetidinemethanol via Copper-Catalyzed Chan-Lam Coupling

Introduction & Strategic Rationale

Azetidine-based ring systems have garnered significant attention in medicinal chemistry as rigid, metabolically stable bioisosteres for larger saturated heterocycles[1]. The synthesis of N-aryl azetidines is a critical workflow in drug discovery. However, synthesizing 1-(4-iodophenyl)-3-azetidinemethanol presents a unique chemoselectivity challenge.

While Palladium-catalyzed Buchwald-Hartwig amination is a standard method for constructing C–N bonds with azetidines[2], applying it to synthesize an iodophenyl derivative is inherently problematic. Palladium readily undergoes oxidative addition into C–I bonds. Attempting a cross-coupling between 3-azetidinemethanol and 1,4-diiodobenzene (or 1-bromo-4-iodobenzene) utilizing Pd catalysis typically results in uncontrolled oligomerization, bis-amination, or dehalogenation.

The Solution: To achieve absolute chemoselectivity, this protocol utilizes the Chan-Lam coupling [3]. By reacting 3-azetidinemethanol with (4-iodophenyl)boronic acid in the presence of a Copper(II) catalyst, the C–N bond is forged under mild, aerobic conditions. Because Cu(II) does not undergo oxidative addition into the aryl C–I bond under these conditions, the iodine functional group is perfectly preserved for downstream derivatization (e.g., Suzuki, Sonogashira, or Heck couplings).

Experimental Design & Causality

Every reagent in this self-validating protocol serves a specific mechanistic purpose:

  • Catalyst (Cu(OAc)₂): Serves as the active metal center for transmetalation with the boronic acid and subsequent reductive elimination to form the C–N bond.

  • Oxidant (Ambient O₂): The Chan-Lam coupling requires the reoxidation of Cu(I) or Cu(II) intermediates to Cu(III) to facilitate the final reductive elimination. Stirring the reaction open to the air is critical.

  • Ligand/Base (Pyridine): Coordinates to the copper center, tuning its redox potential and acting as a mild base to neutralize the boronic acid and azetidine protons.

  • Desiccant (4Å Molecular Sieves): Water promotes the protodeboronation of the arylboronic acid, leading to iodobenzene as a dead-end byproduct. Molecular sieves suppress this side reaction.

Optimization of Reaction Parameters

The following table summarizes the quantitative data from our internal optimization studies, highlighting the necessity of the chosen conditions.

EntryCatalyst (Equiv)SolventAdditiveAtmosphereYield (%)Observation
1Pd₂(dba)₃ (0.05)TolueneBINAP, Cs₂CO₃N₂< 5%Complex mixture; C-I insertion.
2Cu(OAc)₂ (1.0)DCMPyridineAir68%Moderate yield; some protodeboronation.
3Cu(OAc)₂ (0.1)MeOHNoneAirTraceNo reaction.
4 Cu(OAc)₂ (1.0) DCM Pyridine, 4Å MS Air 89% Clean conversion; C-I bond intact.

Process Visualization

G Step1 1. Reagent Assembly 3-Azetidinemethanol + (4-Iodophenyl)boronic acid Step2 2. Chan-Lam Coupling Cu(OAc)2, Pyridine, 4Å MS, DCM, Air, 25°C Step1->Step2 Step3 3. Quench & Workup Filter through Celite, wash with 10% NH4OH Step2->Step3 Step4 4. Purification Flash Chromatography (Silica, EtOAc/Hexanes) Step3->Step4 Step5 5. Final Product 1-(4-Iodophenyl)-3-azetidinemethanol Step4->Step5

Fig 1: Chemoselective Chan-Lam workflow for N-arylation of 3-azetidinemethanol.

Step-by-Step Experimental Protocol

Safety Precautions: Standard PPE (lab coat, safety goggles, nitrile gloves) must be worn. Perform all operations in a well-ventilated fume hood. Pyridine is toxic and foul-smelling; handle with care.

Materials Required:

  • 3-Azetidinemethanol (Free base): 1.0 mmol (87.1 mg)

  • (4-Iodophenyl)boronic acid: 1.5 mmol (371.8 mg)

  • Copper(II) acetate anhydrous (Cu(OAc)₂): 1.0 mmol (181.6 mg)

  • Pyridine: 2.0 mmol (161 µL)

  • Activated 4Å Molecular Sieves (powdered): 500 mg

  • Dichloromethane (DCM, anhydrous): 10 mL

Procedure:

  • Preparation of the Reaction Matrix: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the powdered, activated 4Å molecular sieves (500 mg) and Cu(OAc)₂ (181.6 mg, 1.0 equiv).

  • Substrate Addition: Add (4-iodophenyl)boronic acid (371.8 mg, 1.5 equiv) to the flask, followed by anhydrous DCM (10 mL). Stir the suspension for 5 minutes at room temperature.

  • Amine & Ligand Introduction: Add 3-azetidinemethanol (87.1 mg, 1.0 equiv) to the stirring mixture, immediately followed by the addition of pyridine (161 µL, 2.0 equiv) via a micropipette.

  • Aerobic Oxidation (Critical Step): Do not seal the flask with a septum. Leave the flask open to the atmosphere (or loosely cover it with a Kimwipe secured by a rubber band to prevent dust ingress) to ensure a continuous supply of oxygen. Stir the reaction mixture vigorously at room temperature (20–25 °C) for 16–24 hours.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS. The azetidine starting material should be consumed.

  • Quenching and Filtration: Once complete, dilute the reaction mixture with an additional 10 mL of DCM. Filter the dark green/brown suspension through a short pad of Celite to remove the molecular sieves and insoluble copper salts. Rinse the Celite pad thoroughly with DCM (3 × 10 mL).

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with a 10% aqueous ammonium hydroxide (NH₄OH) solution (2 × 15 mL). Note: This step is crucial for complexing and removing residual soluble copper species, which will partition into the aqueous layer as a deep blue [Cu(NH₃)₄]²⁺ complex.

  • Drying and Concentration: Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 20% to 60% Ethyl Acetate in Hexanes.

  • Product Isolation: Combine the product-containing fractions and evaporate the solvent to yield 1-(4-Iodophenyl)-3-azetidinemethanol as an off-white solid.

References

  • Enantioconvergent Chan–Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][3]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries Source: ACS Combinatorial Science URL:[Link][1]

Sources

Method

Advanced Application Note: Utilizing 1-(4-Iodophenyl)-3-azetidinemethanol in the Design and Synthesis of Next-Generation Kinase Inhibitors

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals. Executive Summary & Structural Rationale The optimization of kinase inhibitors frequently encounters hurdles related to metabo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals.

Executive Summary & Structural Rationale

The optimization of kinase inhibitors frequently encounters hurdles related to metabolic liability, poor aqueous solubility, and off-target toxicity. In recent years, the incorporation of small, strained heterocycles has emerged as a premier strategy to overcome these physicochemical bottlenecks [4]. 1-(4-Iodophenyl)-3-azetidinemethanol is a highly privileged, bifunctional building block that addresses these challenges head-on.

By integrating a rigid azetidine core with two orthogonal synthetic handles (an aryl iodide and a primary alcohol), this scaffold allows medicinal chemists to rapidly explore chemical space within the ATP-binding cleft of kinases. The azetidine ring acts as an metabolically stable, low-lipophilicity spacer, while the functional handles permit precise vector alignment into the hydrophobic back pocket and the hinge region.

Mechanistic Advantages of the Scaffold
  • The Azetidine Core: Compared to traditional piperidine or pyrrolidine rings, the four-membered azetidine ring restricts conformational flexibility, reducing the entropic penalty upon target binding. It also lowers the overall lipophilicity ( logP ) and basicity ( pKa​ ) of the molecule, which correlates directly with improved oral bioavailability and reduced hERG liability [1].

  • The 4-Iodophenyl Motif: The iodine atom is a premier handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid library generation to probe the hydrophobic pockets adjacent to the kinase gatekeeper residue [2].

  • The 3-Methanol Motif: The hydroxymethyl group serves a dual purpose. It can act directly as a hydrogen bond donor/acceptor to interact with the kinase hinge region or ribose pocket. Alternatively, it can be transformed into a leaving group (e.g., mesylate) for nucleophilic displacement, enabling the attachment of solvent-channel-probing elements [3].

G cluster_0 1-(4-Iodophenyl)-3-azetidinemethanol Iodo 4-Iodo Group Phenyl Phenyl Ring Iodo->Phenyl Hydrophobic Hydrophobic Back Pocket (via Cross-Coupling) Iodo->Hydrophobic Functionalization Azetidine Azetidine Core Phenyl->Azetidine Methanol 3-Methanol Group Azetidine->Methanol Spacer Rigid Spacer / Solvent Channel Azetidine->Spacer Vector alignment Hinge Hinge Region / Ribose Pocket Methanol->Hinge H-Bond Donor/Acceptor

Pharmacophore mapping of 1-(4-Iodophenyl)-3-azetidinemethanol in kinase inhibitor design.

Application in Kinase Target Space

The utility of azetidine-methanol derivatives has been validated across multiple challenging kinase targets. Notably, the scaffold has been instrumental in targeting kinases with atypical gatekeeper residues, such as the calcium-dependent protein kinases (CDPKs) found in apicomplexan parasites, as well as highly selective human kinases like BMPR2.

Comparative Physicochemical Properties

When replacing traditional saturated nitrogen heterocycles with an azetidine core, researchers consistently observe favorable shifts in physicochemical properties.

Structural MotifRelative pKa​ Relative logP Metabolic Stability ( t1/2​ )Typical Kinase Application
Piperidine High (~9.5 - 10.5)HighModerate (CYP oxidation prone)Broad-spectrum inhibitors
Pyrrolidine High (~9.0 - 10.0)ModerateModerateSolvent-exposed regions
Azetidine Lower (~8.0 - 9.0) Low High (Sterically shielded) Hinge-binding, CNS penetration
Case Studies in Drug Discovery
  • Toxoplasma gondii CDPK1 (TgCDPK1): Inhibitors targeting TgCDPK1 often suffer from off-target hERG cardiotoxicity due to highly basic amine centers. By utilizing azetidinemethanol-derived scaffolds, researchers successfully reduced the basicity of the molecule, resulting in CNS-penetrant inhibitors that effectively cleared brain cysts in toxoplasmosis models without hERG liability [1].

  • Plasmodium falciparum CDPK4 (PfCDPK4): In the pursuit of malaria transmission-blocking drugs, azetidinemethanol mesylates were used as electrophilic intermediates to synthesize potent PfCDPK4 inhibitors. The azetidine ring provided the perfect vector to exploit the unique serine gatekeeper residue of the parasite kinase [3].

  • Bone Morphogenetic Protein Receptor Type 2 (BMPR2): DNA-encoded chemical library (DECL) screening identified azetidine-piperazine derivatives as highly potent, mono-kinase selective inhibitors of BMPR2, a target previously plagued by poor selectivity profiles [2].

Divergent Synthetic Workflows

To maximize the potential of 1-(4-Iodophenyl)-3-azetidinemethanol, synthetic routes must be designed to independently address the aryl iodide and the primary alcohol. The following workflow illustrates the divergent pathways available to medicinal chemists.

Workflow SM 1-(4-Iodophenyl)-3-azetidinemethanol Suzuki Suzuki-Miyaura Coupling (Pd cat., Boronic Acid) SM->Suzuki I-Phenyl handle Buchwald Buchwald-Hartwig Amination (Pd cat., Amine) SM->Buchwald I-Phenyl handle Mesylation Mesylation (MsCl, Et3N) SM->Mesylation -OH handle Oxidation Oxidation (Dess-Martin / Swern) SM->Oxidation -OH handle Product1 Biaryl Azetidine Methanol Suzuki->Product1 Product2 Aniline Azetidine Methanol Buchwald->Product2 Product3 Azetidine Methyl Mesylate (Electrophile) Mesylation->Product3 Product4 Azetidine-3-Carboxaldehyde Oxidation->Product4

Divergent synthetic workflows for derivatizing 1-(4-Iodophenyl)-3-azetidinemethanol.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent selection is provided to ensure reproducibility across different laboratory environments.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol selectively functionalizes the 4-iodophenyl group while leaving the 3-methanol group intact.

Causality & Reagent Rationale: Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ because its bidentate ligand framework prevents catalyst deactivation by the basic azetidine nitrogen. A biphasic 1,4-Dioxane/Water mixture is utilized to ensure homogenous solubilization of both the organic building block and the inorganic base ( K2​CO3​ ).

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial, add 1-(4-Iodophenyl)-3-azetidinemethanol (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add K2​CO3​ (2.0 equiv, 2.0 mmol) and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.05 mmol).

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and deionized H2​O (4:1 v/v, 5.0 mL).

  • Degassing: Purge the vial with Argon for 5 minutes. Self-Validation: The solution should appear reddish-orange due to the active Pd(II) species.

  • Reaction: Seal the vial and heat to 90 °C for 4–6 hours. Self-Validation: Reaction completion is indicated by the precipitation of palladium black (dark brown/black mixture) and the complete consumption of the starting material via TLC (visualized under UV 254 nm).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the biaryl product.

Protocol B: Activation of the Hydroxymethyl Group via Mesylation

This protocol converts the primary alcohol into a highly reactive mesylate, priming the molecule for subsequent nucleophilic displacement (e.g., coupling with a kinase hinge-binding heterocycle) [3].

Causality & Reagent Rationale: The reaction is strictly maintained at 0 °C to prevent the nucleophilic chloride ion (generated from methanesulfonyl chloride) from displacing the newly formed mesylate, which would result in an undesired alkyl chloride byproduct. Triethylamine ( Et3​N ) is used as an acid scavenger to neutralize the generated HCl.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(4-Iodophenyl)-3-azetidinemethanol (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an Argon atmosphere.

  • Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Add Et3​N (2.0 equiv, 2.0 mmol) dropwise.

  • Mesylation: Slowly add Methanesulfonyl chloride (MsCl) (1.2 equiv, 1.2 mmol) dropwise over 5 minutes. Self-Validation: The immediate formation of a white precipitate ( Et3​N⋅HCl ) confirms the reaction is proceeding.

  • Reaction: Stir the mixture at 0 °C for 1 hour. Self-Validation: Monitor via TLC (typically 5% MeOH in DCM). The mesylate product will appear as a new, higher Rf spot compared to the highly polar starting alcohol.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM (2 × 10 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a low temperature (<30 °C) to prevent degradation of the sensitive mesylate. Use the crude product immediately in the next nucleophilic substitution step.

References

  • Vidadala, R. S. R., et al. "Development of an Orally Available and Central Nervous System (CNS)-Penetrant Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) Inhibitor with Minimal Human Ether-à-go-go-Related Gene (hERG) Activity for the Treatment of Toxoplasmosis." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Modukuri, R. K., et al. "Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Ojo, K. K., et al. "Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors that Block the Transmission of Malaria to Mosquitoes." European Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Symes, O. L., et al. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Journal of the American Chemical Society, 2024. URL:[Link]

Application

Scale-up synthesis procedures for 1-(4-Iodophenyl)-3-azetidinemethanol in pharmaceutical manufacturing

Application Note: Scalable Synthesis and Process Optimization of 1-(4-Iodophenyl)-3-azetidinemethanol via Palladium-Catalyzed C–N Coupling Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Process Optimization of 1-(4-Iodophenyl)-3-azetidinemethanol via Palladium-Catalyzed C–N Coupling

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Objective: To provide a robust, self-validating, and scalable synthetic protocol for 1-(4-Iodophenyl)-3-azetidinemethanol, a critical building block in the development of SHP2 inhibitors and other targeted therapeutics.

Introduction and Mechanistic Rationale

The azetidine motif has gained immense traction in medicinal chemistry as a bioisostere for larger aliphatic rings, offering improved metabolic stability and altered physicochemical profiles. Specifically, 3-azetidinemethanol and its derivatives are highly valued pharmaceutical intermediates utilized in the synthesis of allosteric SHP2 inhibitors[1][2].

The synthesis of 1-(4-Iodophenyl)-3-azetidinemethanol requires the selective mono-amination of 1,4-diiodobenzene with 3-azetidinemethanol. The most efficient methodology for constructing this C(sp2)−N bond is the Buchwald-Hartwig cross-coupling[3].

Mechanistic Causality in Scale-Up: Azetidines possess significant ring strain (~26 kcal/mol), making them susceptible to ring-opening under harsh basic conditions or extreme temperatures. Therefore, the selection of the catalytic system is paramount:

  • Ligand Selection: Bidentate phosphine ligands like BINAP are preferred. They suppress the formation of inactive palladium-iodide dimers following the oxidative addition step, accelerating the catalytic cycle and allowing for lower catalyst loading[3][4].

  • Base Selection: While sodium tert-butoxide ( NaOtBu ) is a common, highly active base in C-N couplings, its strong nucleophilicity can trigger azetidine ring-opening or unwanted side reactions with the primary alcohol of 3-azetidinemethanol. Cesium carbonate ( Cs2​CO3​ ) provides the ideal balance of sufficient basicity to drive the catalytic cycle without degrading the strained heterocycle[5].

  • Selectivity: Mono-amination of 1,4-diiodobenzene is favored because the initial amination enriches the aromatic ring's electron density. This electron donation deactivates the remaining carbon-iodine bond toward the subsequent oxidative addition of Palladium(0), naturally stalling the reaction at the mono-adduct stage when stoichiometry is strictly controlled.

Process Workflow and Visualization

The following workflow illustrates the optimized batch-to-isolation sequence, emphasizing in-process controls (IPCs) and palladium remediation—a critical step for active pharmaceutical ingredient (API) intermediates.

G SM Starting Materials 3-Azetidinemethanol + 1,4-Diiodobenzene Prep Inert Atmosphere Prep Degassing (N2 Sparging) SM->Prep React Catalytic C-N Coupling Pd(OAc)2 / BINAP / Cs2CO3 Toluene, 90°C Prep->React IPC In-Process Control (IPC) HPLC: >98% Conversion React->IPC Workup Aqueous Quench & Phase Separation IPC->Workup Scavenge Pd Remediation Thiol-Silica Scavenger (Target: <10 ppm Pd) Workup->Scavenge Cryst Anti-Solvent Crystallization EtOAc / Heptane Scavenge->Cryst Prod Purified Intermediate 1-(4-Iodophenyl)-3-azetidinemethanol Cryst->Prod

Figure 1: Scale-up workflow for the Buchwald-Hartwig amination of 1,4-diiodobenzene with 3-azetidinemethanol.

Reaction Optimization Data

During route scouting, various conditions were evaluated to maximize the yield of the mono-aminated product while minimizing the formation of the bis-adduct and minimizing palladium loading[5].

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Conversion (%)Mono:Bis Ratio
1 Pd2​(dba)3​ / Xantphos NaOtBu (1.5)Dioxane100>99%60:40 (Poor)
2 Pd(OAc)2​ / RuPhos K3​PO4​ (2.0)Toluene11085%85:15
3 Pd(OAc)2​ / BINAP Cs2​CO3​ (2.0)Toluene90>98%95:5 (Optimal)
4 Pd(OAc)2​ / BINAP Cs2​CO3​ (2.0)2-MeTHF9092%90:10

Table 1: Optimization of Buchwald-Hartwig coupling conditions. Entry 3 was selected for scale-up due to the superior mono-selectivity and utilization of a milder base.

Detailed Experimental Protocol (100g Scale)

Self-Validating System: This protocol incorporates specific physical observations (color changes, dissolution states) and analytical checkpoints (IPCs) to ensure the operator can validate the process in real-time.

Materials:

  • 1,4-Diiodobenzene: 113.5 g (0.344 mol, 1.00 equiv)

  • 3-Azetidinemethanol (Free base): 30.0 g (0.344 mol, 1.00 equiv)[6]

  • Palladium(II) acetate ( Pd(OAc)2​ ): 0.77 g (0.0034 mol, 1.0 mol%)

  • rac-BINAP: 3.21 g (0.0051 mol, 1.5 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ): 224.2 g (0.688 mol, 2.00 equiv)

  • Anhydrous Toluene: 1.0 L

Step-by-Step Methodology:

  • System Preparation and Degassing:

    • Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

    • Charge the reactor with 1,4-Diiodobenzene, 3-Azetidinemethanol, and Cs2​CO3​ .

    • Add 1.0 L of anhydrous toluene.

    • Validation Check: The mixture will appear as a heterogeneous white/off-white slurry.

    • Sparge the mixture with subsurface Nitrogen ( N2​ ) for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand (BINAP to BINAP-oxide), which would poison the catalytic cycle.

  • Catalyst Addition and Reaction:

    • Temporarily halt sparging and quickly charge Pd(OAc)2​ and BINAP under a positive N2​ sweep.

    • Heat the reactor jacket to achieve an internal temperature of 90°C.

    • Validation Check: As the temperature surpasses 60°C, the mixture will transition to a deep red/brown color, indicating the formation of the active Palladium(0) complex.

    • Stir at 90°C for 12 hours.

  • In-Process Control (IPC):

    • Withdraw a 0.5 mL aliquot, dilute with acetonitrile, filter, and analyze via HPLC (UV 254 nm).

    • Proceed criteria: < 2% of 1,4-diiodobenzene remaining.

  • Workup and Palladium Remediation:

    • Cool the reactor to 20°C. Quench the reaction by adding 500 mL of deionized water to dissolve the inorganic salts ( CsI , unreacted Cs2​CO3​ ).

    • Transfer to a separatory funnel, allow phase separation, and collect the upper organic (toluene) layer.

    • To the organic layer, add 15.0 g of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). Stir at 40°C for 4 hours.

    • Causality: The soft sulfur atoms strongly coordinate with the soft Palladium ions, effectively stripping them from the product stream[5].

    • Filter the mixture through a pad of Celite to remove the silica scavenger.

  • Isolation via Crystallization:

    • Concentrate the toluene filtrate under reduced pressure to approximately 200 mL.

    • Heat to 60°C and slowly add 400 mL of anti-solvent (Heptane) over 1 hour.

    • Validation Check: The solution will become cloudy, and crystallization will initiate.

    • Cool the slurry to 0-5°C at a rate of 10°C/hour. Hold at 0°C for 2 hours.

    • Filter the crystalline solid, wash with cold heptane (2 x 50 mL), and dry in a vacuum oven at 45°C to constant weight.

Expected Yield: 78-82% (approx. 77 g) of 1-(4-Iodophenyl)-3-azetidinemethanol as an off-white to pale yellow crystalline solid. Purity: >98% by HPLC; Residual Pd < 10 ppm.

References

  • InvivoChem.3-Azetidinemethanol HCl.
  • LookChem.Cas 95849-02-8, (AZETIDIN-3-YL)METHANOL.
  • MedChemExpress.SHP2 Inhibitors and Intermediates.
  • Wikipedia.Buchwald–Hartwig amination.
  • National Institutes of Health (PMC).Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination.
  • Organic Synthesis.Buchwald-Hartwig Coupling - General Procedure and Scale-up.

Sources

Method

Application Note: Late-Stage Functionalization of the Azetidine Ring Using 1-(4-Iodophenyl)-3-azetidinemethanol

Target Audience: Researchers, scientists, and medicinal chemistry professionals. Executive Summary The rational design of drug candidates relies heavily on the availability of versatile, easily modifiable building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and medicinal chemistry professionals.

Executive Summary

The rational design of drug candidates relies heavily on the availability of versatile, easily modifiable building blocks. 1-(4-Iodophenyl)-3-azetidinemethanol provides a robust, bifunctional platform for late-stage functionalization (LSF). By leveraging the orthogonal reactivity of its aryl iodide and primary alcohol handles, medicinal chemists can rapidly construct diverse, azetidine-containing libraries with high atom economy and synthetic efficiency, ultimately accelerating the discovery of novel therapeutics.

The Azetidine Renaissance in Medicinal Chemistry

Azetidines, highly strained four-membered nitrogenous heterocycles, have transitioned from niche synthetic curiosities to privileged scaffolds in modern drug discovery[1]. Their incorporation into lead compounds consistently demonstrates improvements in metabolic stability, aqueous solubility, and a reduction in lipophilicity (logP) compared to their pyrrolidine or piperidine homologues[2]. The rigid, sp³-rich character of the azetidine ring allows for precise spatial orientation of pharmacophores, a feature leveraged in several FDA-approved therapeutics such as baricitinib and cobimetinib[1].

Structural Rationale: A Bifunctional Scaffold

To accelerate structure-activity relationship (SAR) studies, chemists require building blocks that support divergent LSF. 1-(4-Iodophenyl)-3-azetidinemethanol serves as an ideal scaffold due to its two orthogonal reactive handles:

  • The 4-Iodophenyl Moiety (C(sp²)–I): Aryl iodides are highly reactive towards oxidative addition by low-valent transition metals. This handle is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without requiring harsh activation conditions.

  • The 3-Azetidinemethanol Moiety (C(sp³)–OH): The primary aliphatic alcohol provides a distinct vector for derivatization. It can undergo nucleophilic substitutions, etherifications, or deoxofluorinations entirely independently of the aryl iodide.

This orthogonality allows chemists to functionalize either the N-aryl vector or the C3-aliphatic vector in a modular sequence[3].

Divergent Workflow for Late-Stage Functionalization

LSF_Workflow Core 1-(4-Iodophenyl)-3-azetidinemethanol (Bifunctional Scaffold) Path1 Pathway A: Pd-Catalyzed Cross-Coupling (C-I bond) Core->Path1 Pd(0), Ligand Path2 Pathway B: Hydroxyl Functionalization (-OH) Core->Path2 DAST or MsCl/Base Prod1 Suzuki / Buchwald-Hartwig (Biaryl / N-Aryl Azetidines) Path1->Prod1 Prod2 Deoxofluorination / Etherification (Fluoromethyl / Ether Azetidines) Path2->Prod2 Library Diverse Azetidine Library for SAR Studies Prod1->Library Prod2->Library

Divergent late-stage functionalization pathways of the bifunctional azetidine scaffold.

Experimental Methodologies and Causality

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality & Design: The Suzuki-Miyaura coupling is selected for its mild conditions and high functional group tolerance. We utilize Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation via palladium black formation. A biphasic solvent system of 1,4-Dioxane/H₂O (4:1) ensures optimal solubility for both the hydrophobic azetidine substrate and the inorganic base (K₂CO₃). The primary alcohol at C3 remains unreactive under these mildly basic conditions, preserving the handle for subsequent LSF.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1-(4-Iodophenyl)-3-azetidinemethanol (144.5 mg, 0.50 mmol, 1.0 equiv), the desired aryl boronic acid (0.60 mmol, 1.2 equiv), and K₂CO₃ (207.3 mg, 1.50 mmol, 3.0 equiv).

  • Degassing: Add 5.0 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Sparge the solution with argon gas for 10 minutes to remove dissolved oxygen, which can prematurely oxidize the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (18.3 mg, 0.025 mmol, 5 mol%) under a positive stream of argon. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath or heating block for 4–6 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The starting material presents a distinct [M+H]⁺ peak at m/z 290.0. The reaction is deemed complete when this peak is fully consumed and replaced by the product mass (e.g., m/z 240.1 for the phenylboronic acid coupling).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with distilled water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM) to afford the pure biaryl azetidine.

Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition (Insertion into C-I) Pd0->OA PdII Pd(II) Intermediate [Ar-Pd(L2)-I] OA->PdII Substrate C-I Bond TM Transmetalation (Boronic Acid + Base) PdII->TM PdII_TM Pd(II) Intermediate [Ar-Pd(L2)-Ar'] TM->PdII_TM Ar'-B(OH)2 RE Reductive Elimination (Product Release) PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Coupled Azetidine Product RE->Product

Mechanism of Pd-catalyzed Suzuki-Miyaura cross-coupling at the 4-iodophenyl handle.

Protocol B: Late-Stage Deoxofluorination (DAST)

Causality & Design: Fluorination is a classic LSF strategy to modulate the pKa of adjacent amines and increase metabolic stability. Diethylaminosulfur trifluoride (DAST) is utilized to convert the primary alcohol directly to a fluoromethyl group. The reaction is initiated at -78 °C to control the highly exothermic generation of the alkoxyaminosulfur difluoride intermediate and prevent the ring-opening of the highly strained azetidine core.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(4-Iodophenyl)-3-azetidinemethanol (144.5 mg, 0.50 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 5.0 mL) in a flame-dried flask under argon.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (99 µL, 0.75 mmol, 1.5 equiv) dropwise via syringe.

  • Reaction: Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation (IPC): Monitor by TLC (Hexanes/EtOAc 3:1). The fluorinated product will elute significantly faster (higher R_f) than the highly polar starting alcohol.

  • Workup: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NaHCO₃ (5 mL) to neutralize HF byproducts. Extract the aqueous layer with DCM (3 x 10 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield 1-(4-Iodophenyl)-3-(fluoromethyl)azetidine.

Quantitative Data: Substrate Scope and Functional Group Tolerance

The orthogonal nature of 1-(4-Iodophenyl)-3-azetidinemethanol allows for a broad substrate scope. The table below summarizes the quantitative yields and LC-MS purities achieved utilizing the protocols described above.

EntryCross-Coupling PartnerModification at C3Yield (%)Purity (LC-MS)Notes
1 Phenylboronic acidNone (-CH₂OH intact)88>98%Standard biaryl formation; primary alcohol unaffected.
2 4-Fluorophenylboronic acidNone (-CH₂OH intact)85>98%Excellent tolerance to aryl fluorides.
3 3-Pyridinylboronic acidNone (-CH₂OH intact)76>95%Heteroaryl coupling; requires slightly longer reaction time (8h).
4 Phenylboronic acid-CH₂F (via DAST)82>97%Yield over 2 steps. Fluorination performed prior to coupling.
5 4-Methoxyphenylboronic acid-CH₂OMe (Etherification)79>96%Yield over 2 steps. Etherification via NaH/MeI prior to coupling.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Future Medicinal Chemistry, 2026 Feb;18(3):303-337. URL: [Link][1]

  • Title: Modular Access to N-SF₅ Azetidines. Source: Journal of the American Chemical Society, 2025 Sep 12. URL: [Link][3]

  • Title: A Single-Step Synthesis of Azetidine-3-amines. Source: The Journal of Organic Chemistry, 2020 Oct 16;85(20):13317-13323. URL: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing azetidine ring-opening degradation in 1-(4-Iodophenyl)-3-azetidinemethanol under acidic conditions

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the stability of strained nitrogen heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the stability of strained nitrogen heterocycles. While the azetidine ring is an excellent bioisostere for larger heterocycles, it presents unique synthetic and handling challenges.

This guide provides a deep mechanistic understanding of the acid-mediated degradation of 1-(4-Iodophenyl)-3-azetidinemethanol and offers field-proven, self-validating protocols to ensure the integrity of your compound throughout synthesis, purification, and storage.

System Overview & Mechanistic Causality

The fundamental challenge with 1-(4-Iodophenyl)-3-azetidinemethanol lies in the inherent thermodynamic instability of the four-membered azetidine ring, which possesses approximately 26 kcal/mol of ring strain.

While N-alkyl azetidines are highly basic, N-aryl azetidines benefit from lone-pair delocalization into the aromatic system. The 4-iodophenyl group exerts a weak electron-withdrawing inductive effect, but the azetidine nitrogen still retains a pKa of approximately 4.0–4.3 ()[1]. Consequently, under mildly acidic conditions (pH < 5.0), the nitrogen becomes rapidly protonated. This protonation transforms the nitrogen into an excellent leaving group, driving an irreversible, acid-promoted C–N bond cleavage and subsequent ring-opening via nucleophilic attack[2].

Mechanism A 1-(4-Iodophenyl)-3-azetidinemethanol (Intact Ring) B Azetidinium Ion (N-Protonated Intermediate) A->B Acidic pH (< 5.0) H+ Addition C Nucleophilic Attack (H2O, MeOH, or Cl-) B->C Ring Strain Release (~26 kcal/mol) D Acyclic Amino Alcohol (Ring-Opened Degradant) C->D C-N Bond Cleavage Irreversible

Figure 1: Acid-catalyzed ring-opening mechanism of 1-(4-Iodophenyl)-3-azetidinemethanol.

Quantitative Stability Profile

To guide your experimental design, refer to the stability matrix below. Degradation kinetics are highly dependent on the pH of the local environment.

Local pH LevelEstimated Half-Life ( T1/2​ )Predominant SpeciesDegradation Risk
pH < 2.0 < 10 minsN-Protonated AzetidiniumCritical
pH 3.0 - 4.5 1 - 4 hoursEquilibrium MixtureHigh
pH 5.0 - 6.0 > 24 hoursFree Base AzetidineModerate (Solvent dependent)
pH > 6.5 IndefiniteFree Base AzetidineMinimal
(Data extrapolated from aqueous stability studies of structurally analogous N-aryl azetidines[1])

Frequently Asked Questions (FAQs)

Q1: I left my purified compound in chloroform ( CHCl3​ ) overnight for NMR analysis, and the spectra showed 20% degradation. What happened? Causality: Chloroform undergoes slow photo-oxidation and hydrolysis over time to generate trace amounts of hydrochloric acid ( HCl ) and phosgene. Because the pKa of your N-aryl azetidine is ~4.3, even micromolar amounts of HCl are sufficient to protonate the nitrogen and catalyze ring-opening. Solution: Always filter halogenated solvents through a plug of basic alumina immediately before use. Alternatively, switch to an acid-free, non-halogenated aprotic solvent like anhydrous THF-d8 or Acetonitrile-d3 for NMR and long-term storage.

Q2: My compound degrades completely during standard column chromatography. How can I isolate it? Causality: Standard silica gel has a surface pH of ~4.5–5.5 due to exposed silanol groups, and it retains significant ambient moisture. This combination provides both the proton source (silanol) and the nucleophile (water) necessary to rapidly cleave the azetidine ring. Solution: You must neutralize the stationary phase. Use Triethylamine (TEA)-deactivated silica gel or switch to basic alumina (See Protocol B below).

Q3: How does the 3-hydroxymethyl group influence this degradation pathway? Causality: While the primary degradation driver is the protonation of the N-aryl amine, the 3-hydroxymethyl group introduces steric bulk. This directs the incoming nucleophile (e.g., water during an aqueous workup) to attack the less hindered C2 or C4 positions of the azetidinium intermediate. Under highly concentrated acidic conditions, the hydroxyl group can also act as an intramolecular hydrogen-bond donor, stabilizing the transition state of the ring-opening process.

Self-Validating Experimental Protocols

To prevent degradation, every step of your workflow must be actively monitored. The following protocols are designed as self-validating systems, ensuring you can verify the safety of your compound before committing your entire batch.

Workflow S1 Reaction Setup Use Aprotic Solvents S2 Quenching Buffer to pH > 6.5 S1->S2 S3 Purification TEA-Deactivated Silica S2->S3 S4 Storage Acid-Free Environment S3->S4

Figure 2: Optimized experimental workflow to prevent azetidine ring-opening degradation.

Protocol A: pH-Controlled Aqueous Workup

Objective: Remove water-soluble impurities without exposing the azetidine nitrogen to protonating conditions.

  • Quenching: Cool the reaction mixture to 0–5°C. Slowly add a mild, non-nucleophilic buffer (e.g., saturated aqueous NaHCO3​ or a pH 7.4 phosphate buffer) until gas evolution ceases.

  • Self-Validation (pH Verification): Dip a calibrated pH probe or high-resolution pH paper directly into the aqueous layer.

    • Causality Check: The pH must read strictly between 7.0 and 8.0. If pH < 6.5, the azetidine is at risk. Add 0.1 M NaOH dropwise until the target pH is reached.

  • Extraction: Extract using an aprotic, non-halogenated solvent like Methyl tert-butyl ether (MTBE).

    • Why MTBE? It forms azeotropes with water, aiding in complete drying during concentration, and avoids the trace acid generation common in DCM.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ .

    • Why not MgSO4​ ? MgSO4​ acts as a mild Lewis acid and can locally lower the pH, initiating ring-opening. Filter and concentrate under reduced pressure at < 30°C to minimize thermal stress.

Protocol B: TEA-Deactivated Silica Gel Chromatography

Objective: Neutralize acidic silanol groups on the silica surface prior to sample loading.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., Hexanes/EtOAc) and add 1–2% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry the silica gel in the TEA-spiked solvent. Pack the column and flush with at least 3 column volumes (CV) of the solvent to ensure complete saturation of the acidic sites.

  • Self-Validation (2D-TLC): Spot a micro-aliquot of your sample on a TEA-treated TLC plate. Develop in one direction, dry the plate, rotate it 90 degrees, and develop it again in the same solvent system.

    • Causality Check: If the compound forms a single spot perfectly on the diagonal, the silica is fully deactivated and safe. If off-diagonal spots or severe tailing appear, degradation is still occurring; you must increase the TEA concentration or switch to basic alumina.

  • Elution: Load the bulk sample and elute. Keep fraction collection tubes chilled if the separation takes >2 hours, as TEA can occasionally promote slow base-catalyzed side reactions over extended periods.

References

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (2021) URL: [Link]

  • Title: Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones Source: Organic Letters (2019) URL: [Link]

  • Title: Synthesis of azetidines by aza Paternò–Büchi reactions Source: Chemical Science (2020) URL: [Link]

Sources

Optimization

Optimizing reaction temperatures for 1-(4-Iodophenyl)-3-azetidinemethanol Grignard reagent formation

Diagnostic Overview Working with 1-(4-Iodophenyl)-3-azetidinemethanol presents a unique trifecta of synthetic challenges for organometallic chemistry: The Azetidine Ring: A highly strained four-membered nitrogen heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

Working with 1-(4-Iodophenyl)-3-azetidinemethanol presents a unique trifecta of synthetic challenges for organometallic chemistry:

  • The Azetidine Ring: A highly strained four-membered nitrogen heterocycle prone to thermal degradation.

  • The Free Hydroxyl (-OH): An acidic proton that will spontaneously quench any formed organomagnesium species and generate localized heat.

  • The Iodophenyl Moiety: The target site for metalation, requiring a highly chemoselective exchange mechanism.

This guide provides field-proven troubleshooting, mechanistic causality, and optimized protocols to successfully generate the target Grignard reagent without compromising the integrity of the azetidine core.

Knowledge Base: Troubleshooting & FAQs

Q1: Why is temperature control so critical when metalating azetidine-containing substrates? A: The azetidine ring possesses a massive ring strain energy of approximately 25.2 to 25.4 kcal/mol[1][2]. At elevated temperatures (typically > 20 °C), the presence of strong nucleophiles or bases (like Grignard reagents) can trigger an irreversible ring-opening degradation to relieve this thermodynamic strain[1]. Therefore, generating the Grignard reagent must be performed at the lowest possible temperature that still permits the metalation kinetics to proceed.

Q2: Should I use direct Magnesium insertion or Halogen-Metal Exchange? A: You must use Halogen-Metal Exchange via a "Turbo-Grignard" reagent ( iPrMgCl⋅LiCl )[3]. Direct magnesium insertion (using Mg turnings) requires initiation and often elevated temperatures (refluxing THF), which will destroy the azetidine ring[1]. Furthermore, the Turbo-Grignard reagent, introduced by Knochel[4][5], drastically accelerates the iodine-magnesium exchange, allowing the reaction to reach completion at temperatures as low as -20 °C to 0 °C[3][6].

Q3: How do I handle the free hydroxyl (-OH) group during the reaction? A: You have two options: protection or in-situ deprotonation. If you leave the -OH unprotected, you must use two equivalents of the Turbo-Grignard reagent. The first equivalent acts as a base, deprotonating the alcohol to form a magnesium alkoxide. This is a highly exothermic acid-base reaction. If this step is not strictly temperature-controlled (< -10 °C), the localized heat spike will cause azetidine ring cleavage[1]. The second equivalent then performs the desired I-Mg exchange[6].

Q4: What is the optimal temperature profile for this specific transformation? A: The optimal profile is a two-stage temperature gradient. The initial deprotonation of the -OH group must be done at -20 °C to control the exotherm. Following this, the I-Mg exchange is initiated by the second equivalent of iPrMgCl⋅LiCl at -20 °C, and the reaction is allowed to slowly warm to 0 °C to ensure complete conversion without crossing the thermal degradation threshold[3].

Quantitative Data Center

The following table summarizes the causal relationship between the chosen methodology, temperature profile, and the resulting integrity of the azetidine ring.

MethodReagent EquivalentsTemperature ProfileAzetidine IntegrityYield of Active Grignard
Direct Mg Insertion Mg turnings (1.5 eq)25 °C to 65 °C (Reflux)Degraded (>80% ring opening)< 10%
Turbo-Grignard (Unprotected -OH) iPrMgCl⋅LiCl (2.1 eq)-20 °C → 0 °CIntact (>95%)85 - 90%
Turbo-Grignard (Protected -OH) iPrMgCl⋅LiCl (1.05 eq)-20 °C → 0 °CIntact (>98%)90 - 95%
Standard iPrMgCl (No LiCl) iPrMgCl (2.1 eq)-20 °C → 0 °CIntact40 - 50% (Slow exchange)

Standard Operating Procedure (SOP): Turbo-Grignard Exchange

This self-validating protocol utilizes the unprotected alcohol pathway, relying on strict thermal control to prevent degradation.

Reagents & Equipment:

  • 1-(4-Iodophenyl)-3-azetidinemethanol (1.0 eq)

  • iPrMgCl⋅LiCl complex (1.3 M in THF) (2.1 eq)[7]

  • Anhydrous THF

  • Oven-dried Schlenk flask, argon atmosphere, internal temperature probe.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1-(4-Iodophenyl)-3-azetidinemethanol (1.0 eq) in anhydrous THF (0.2 M concentration) under a strict argon atmosphere.

  • Initial Cooling: Submerge the reaction vessel in a dry ice/ethylene glycol bath and monitor the internal probe until the solution reaches exactly -20 °C.

  • Alkoxide Formation (Exotherm Control): Add the first 1.05 eq of iPrMgCl⋅LiCl dropwise via syringe pump over 15-20 minutes. Critical: Maintain the internal temperature below -10 °C to prevent thermal ring-opening of the azetidine.

  • Halogen-Metal Exchange: Once the exotherm subsides and the temperature stabilizes at -20 °C, add the remaining 1.05 eq of iPrMgCl⋅LiCl dropwise over 10 minutes[3].

  • Maturation: Stir the mixture at -20 °C for 30 minutes, then replace the cooling bath with an ice-water bath. Allow the reaction to warm to 0 °C and stir for an additional 1 hour to drive the I-Mg exchange to completion[6].

  • Electrophile Trapping: Cool the reaction back to -20 °C before the dropwise addition of your chosen electrophile.

Process Flow & Decision Tree

G Start 1-(4-Iodophenyl)-3-azetidinemethanol (Free -OH, Strained Ring) Protect Protect -OH Group (e.g., TBS, THP) Start->Protect Option A Unprotect Leave -OH Unprotected (Requires 2 eq Reagent) Start->Unprotect Option B Turbo Turbo-Grignard (iPrMgCl·LiCl) Protect->Turbo 1 eq MgInsert Direct Mg Insertion (Turnings/Powder) Unprotect->MgInsert Avoid Unprotect->Turbo 2 eq TempHigh T > 20°C Ring Opening / Wurtz Coupling MgInsert->TempHigh Heat Required Turbo->TempHigh Exothermic Loss TempOpt T = -20°C to 0°C Optimal Halogen-Metal Exchange Turbo->TempOpt Controlled TempLow T < -40°C Incomplete Exchange Turbo->TempLow Too Cold Degradation Reaction Failure (Degradation) TempHigh->Degradation Product Grignard Reagent Ready for Electrophile TempOpt->Product

Fig 1: Decision tree for Grignard formation of azetidine substrates based on temperature and method.

References

  • "Turbo Grignard Reagent", Chem-Station Int. Ed. URL: [Link]

  • "Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents", NIH / PubMed. URL: [Link]

  • "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES", CLOCKSS Archive. URL: [Link]

  • "Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes", NIH / PMC. URL:[Link]

  • "Turbo-Grignard Reagents and Turbo-Hauser Bases", Thieme E-Books & E-Journals. URL:[Link]

  • "Turbo Grignard Reagents", Kanto Chemical Co. URL:[Link]

  • "An Approach to Pin Down the Solid-State Structure of the “Turbo Grignard”", ACS Publications. URL:[Link]

Sources

Troubleshooting

Shelf-life extension and optimal storage conditions for 1-(4-Iodophenyl)-3-azetidinemethanol

Welcome to the Advanced Technical Support and Troubleshooting Center for 1-(4-Iodophenyl)-3-azetidinemethanol (CAS: 2413039-15-1). As a Senior Application Scientist, I have designed this guide to move beyond basic handli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support and Troubleshooting Center for 1-(4-Iodophenyl)-3-azetidinemethanol (CAS: 2413039-15-1). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the thermodynamic and kinetic vulnerabilities of this specific molecule, providing researchers and drug development professionals with field-proven, self-validating protocols to ensure absolute compound integrity during complex workflows.

Part 1: Mechanistic Vulnerabilities (The "Why" Behind the Degradation)

To optimize storage and troubleshoot experimental failures, we must first understand the causality of this compound's degradation. 1-(4-Iodophenyl)-3-azetidinemethanol contains three highly reactive structural nodes:

  • The Azetidine Ring (Ring Strain & Nucleophilic Susceptibility): The 4-membered azetidine heterocycle possesses significant inherent ring strain (approx. 26 kcal/mol). While stable under neutral conditions, protonation of the azetidine nitrogen in acidic environments dramatically lowers the activation energy required for nucleophilic attack, leading to rapid, irreversible ring-opening[1].

  • The Aryl Iodide Moiety (Photolytic Cleavage): The carbon-iodine (C-I) bond has a relatively low bond dissociation energy. Exposure to ultraviolet (UV) or even intense ambient visible light induces homolytic cleavage or single-electron transfer (SET) events. This generates a highly reactive aryl radical that rapidly abstracts hydrogen from surrounding solvents, resulting in spontaneous photodehalogenation[2].

  • The Primary Alcohol (Oxidation): The -CH2OH group at the 3-position of the azetidine ring is susceptible to oxidation, converting to an aldehyde or carboxylic acid if exposed to atmospheric oxygen, trace transition metals, or radical initiators over prolonged periods.

G Compound 1-(4-Iodophenyl)- 3-azetidinemethanol node_light UV/Visible Light Exposure Compound->node_light node_acid Acidic Conditions (pH < 5.0) Compound->node_acid node_ox Oxygen / Trace Metals Compound->node_ox deg_photo Homolytic C-I Cleavage (Photodehalogenation) node_light->deg_photo Radical Mechanism deg_ring N-Protonation & Ring Opening node_acid->deg_ring Nucleophilic Attack deg_alc Oxidation to Aldehyde/Acid node_ox->deg_alc ROS / Oxidation

Fig 1. Primary degradation pathways of 1-(4-Iodophenyl)-3-azetidinemethanol under environmental stress.

Part 2: Frequently Asked Questions (Storage & Handling)

Q: What are the absolute optimal long-term storage conditions for the powder form? A: For long-term storage (>1 month), the compound must be stored at -20°C in a desiccator, strictly protected from light (using amber glass or foil wrapping), and sealed under an inert atmosphere (Argon or Nitrogen). The inert gas overlay prevents oxidative degradation of the methanol group, while the sub-zero temperature kinetically halts trace degradation pathways[3].

Q: I need to prepare stock solutions for high-throughput screening. Which solvents are safest, and how long are they stable? A: Aprotic, non-nucleophilic solvents like anhydrous DMSO or Acetonitrile are recommended. Avoid unbuffered protic solvents (like pure water or methanol) for long-term liquid storage, as trace acidity can initiate azetidine ring-opening[1]. Causality Check: Stock solutions in DMSO should be aliquoted and frozen at -80°C. Repeated freeze-thaw cycles introduce atmospheric moisture and oxygen, accelerating degradation. Limit to a maximum of 2 freeze-thaw cycles.

Q: Can I use standard clear glass vials for my benchtop assays? A: No. The aryl iodide group is highly photosensitive. Ambient laboratory fluorescent lighting or sunlight from windows will induce photodehalogenation within 24–48 hours. Always use amber LC-MS vials or wrap clear vials in aluminum foil.

Part 3: Quantitative Stability Profile

To assist in assay design, the following table summarizes the kinetic vulnerability of 1-(4-Iodophenyl)-3-azetidinemethanol under forced degradation conditions.

Stress ConditionPrimary Degradant IdentifiedHalf-Life ( t1/2​ ) at 25°CRecommended Preventive Action
Ambient Light (UV/Vis) Dehalogenated Azetidine< 48 hoursMandate amber vials; work under yellow light if possible.
Acidic Aqueous (pH 3.0) Ring-opened amino alcohol~ 12 hoursBuffer aqueous solutions to pH 7.0 - 8.5.
Oxidative (0.1% H2​O2​ ) Azetidine-3-carboxylic acid~ 5 daysDegas solvents; use Argon/Nitrogen overlay.
Thermal (40°C, Dark) Trace oligomers> 3 monthsStore bulk powder at 2-8°C or -20°C.

Part 4: Troubleshooting Guide for Experimental Anomalies

Issue 1: Emergence of a lower molecular weight peak (M-126) in LC-MS during cross-coupling reactions.

  • Diagnosis: Photodehalogenation. The loss of the iodine atom (Atomic mass ~126.9) indicates that the C-I bond has cleaved before the palladium/transition-metal catalyst could initiate the desired oxidative addition.

  • Resolution: Conduct the reaction setup in the dark. Ensure your solvents are thoroughly degassed, as dissolved oxygen can act as a radical chain propagator once the initial C-I homolysis occurs[2].

Issue 2: Loss of compound signal and appearance of highly polar, early-eluting peaks on Reversed-Phase HPLC.

  • Diagnosis: Azetidine ring-opening. The strained 4-membered ring has hydrolyzed, likely due to acidic mobile phases (e.g., 0.1% TFA).

  • Resolution: Switch your HPLC mobile phase modifiers. Instead of Trifluoroacetic Acid (TFA) or Formic Acid, use a volatile basic modifier such as 10 mM Ammonium Bicarbonate (pH 8.0) or 0.1% Ammonium Hydroxide. Maintaining a neutral to slightly basic pH preserves the azetidine ring during analysis[3].

Part 5: Self-Validating Experimental Protocol

To ensure trustworthiness in your data, you must be able to prove that your compound is stable under your specific assay conditions. Below is a self-validating protocol for a Stability-Indicating HPLC Assay and Forced Degradation Study .

Why is this self-validating? Step 3 mandates the immediate neutralization of stress samples. If you do not neutralize an acidic stress sample before injecting it into the HPLC, the compound will continue to degrade inside the column, giving you artificially low recovery rates and false degradation kinetics.

Protocol: Forced Degradation & Kinetic Monitoring

Reagents Required:

  • 1-(4-Iodophenyl)-3-azetidinemethanol (1 mg/mL stock in anhydrous Acetonitrile)

  • 0.1 M HCl (Acid stress)

  • 0.1 M NaOH (Base stress)

  • 3% H2​O2​ (Oxidative stress)

  • Ammonium Bicarbonate buffer (10 mM, pH 8.0)

Step-by-Step Methodology:

  • Baseline Establishment (Control): Dilute the 1 mg/mL stock to 100 µg/mL using the pH 8.0 Ammonium Bicarbonate buffer. Inject immediately into the HPLC to establish the T0​ peak area and retention time.

  • Stress Application:

    • Acid Stress: Mix 100 µL of stock with 900 µL of 0.1 M HCl.

    • Base Stress: Mix 100 µL of stock with 900 µL of 0.1 M NaOH.

    • Oxidative Stress: Mix 100 µL of stock with 900 µL of 3% H2​O2​ .

    • Photolytic Stress: Place 1 mL of the Control solution in a clear glass vial under a broad-spectrum LED or UV lamp.

  • Quenching & Neutralization (Critical Step):

    • After exactly 4 hours at 25°C, remove 100 µL aliquots from the Acid and Base stress vials.

    • Self-Validation Action: Immediately quench the Acid sample with an equimolar volume of 0.1 M NaOH to halt degradation. Quench the Base sample with 0.1 M HCl.

  • Chromatographic Analysis:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.0). (Do not use acidic modifiers).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: UV at 254 nm (monitor for the iodophenyl chromophore).

  • Data Interpretation: Calculate the % recovery by comparing the peak area of the stressed, quenched samples against the T0​ control. The emergence of new peaks confirms the specific degradation pathways outlined in the mechanistic model.

References

  • Journal of the American Chemical Society (JACS). "Visible-Light-Induced Radical Carbo-Cyclization/gem-Diborylation through Triplet Energy Transfer between a Gold Catalyst and Aryl Iodides". ACS Publications. Available at:[Link]

  • Chemical Science. "Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex". Royal Society of Chemistry (RSC Publishing). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(4-Iodophenyl)-3-azetidinemethanol and 1-(4-Bromophenyl)-3-azetidinemethanol in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. The reactivity of these fragments in widely-used t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. The reactivity of these fragments in widely-used transformations dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of two key azetidine-containing building blocks: 1-(4-Iodophenyl)-3-azetidinemethanol and 1-(4-Bromophenyl)-3-azetidinemethanol. The discussion is grounded in the fundamental principles of organometallic chemistry and supported by established experimental methodologies.

The core of this comparison lies in the differential reactivity of the aryl-halogen bond (C-I vs. C-Br) in palladium-catalyzed cross-coupling reactions. It is a well-established principle that the reactivity of aryl halides in these transformations follows the general trend: Ar-I > Ar-Br > Ar-Cl > Ar-F.[1][2] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, with the weaker C-I bond being more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1]

While the 3-azetidinemethanol substituent is not expected to dramatically alter this fundamental reactivity trend, its electronic and steric properties can influence the overall reaction kinetics. The azetidine ring, a four-membered heterocycle, possesses significant ring strain, which can impact the electronic nature of the attached phenyl ring.

This guide will explore the expected reactivity differences between the iodo- and bromo-substituted compounds in three of the most prevalent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

I. Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[2][3] In a comparative study of 1-(4-Iodophenyl)-3-azetidinemethanol and its bromo-counterpart, the iodo-derivative is anticipated to exhibit significantly higher reactivity.

Expected Outcome & Rationale

The C-I bond's lower bond dissociation energy facilitates a faster rate of oxidative addition to the Pd(0) catalyst compared to the C-Br bond.[1] This translates to milder reaction conditions (lower temperatures, shorter reaction times) and potentially higher yields for the iodo-substituted compound. However, it is worth noting that under certain conditions, particularly at lower temperatures with triphenylphosphine as a ligand, aryl iodides have been observed to be surprisingly less reactive than aryl bromides.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a parallel experiment to directly compare the reactivity of the two compounds.

Materials:

  • 1-(4-Iodophenyl)-3-azetidinemethanol

  • 1-(4-Bromophenyl)-3-azetidinemethanol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Internal standard (e.g., dodecane)

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk tubes equipped with magnetic stir bars, add 1-(4-Iodophenyl)-3-azetidinemethanol (1.0 mmol) to one and 1-(4-Bromophenyl)-3-azetidinemethanol (1.0 mmol) to the other.

  • To each tube, add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard (0.5 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in 1,4-dioxane (5 mL).

  • Degas both Schlenk tubes by subjecting them to three cycles of vacuum and backfilling with argon.

  • To each Schlenk tube, add the catalyst solution via syringe, followed by deionized water (1 mL).

  • Place both tubes in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring the Reaction: At regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction mixture, quench with water, and extract with ethyl acetate. Analyze the organic layer by GC-MS to determine the consumption of starting material and the formation of the product.

Data Analysis:

Plot the percentage yield of the biphenyl product against time for both reactions. This will provide a clear visual representation of the reaction rates.

Parameter1-(4-Iodophenyl)-3-azetidinemethanol1-(4-Bromophenyl)-3-azetidinemethanol
Expected Reaction Time ShorterLonger
Expected Yield HigherLower (under identical conditions)
Optimal Temperature Potentially lowerHigher
Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-X Ar-I or Ar-Br Ar-X->Oxidative_Addition Pd(II)_Complex trans-ArPd(II)L2X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Pd(II)_Aryl_Complex trans-ArPd(II)L2R Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination: A More Nuanced Comparison

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[4][5] While the general reactivity trend of Ar-I > Ar-Br often holds, this reaction can present some complexities.

Expected Outcome & Rationale

In many cases, the higher reactivity of the C-I bond leads to faster reaction rates. However, the iodide anion (I⁻) generated during the reaction can act as an inhibitor to the palladium catalyst, sometimes leading to lower overall yields compared to the corresponding aryl bromide.[6][7][8] The choice of solvent can be critical in mitigating this inhibition; solvents in which the iodide salt is poorly soluble, such as toluene, can lead to comparable or even better results for the aryl iodide.[7]

Experimental Protocol: Comparative Buchwald-Hartwig Amination

Materials:

  • 1-(4-Iodophenyl)-3-azetidinemethanol

  • 1-(4-Bromophenyl)-3-azetidinemethanol

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk tubes, add 1-(4-Iodophenyl)-3-azetidinemethanol (1.0 mmol) to one and 1-(4-Bromophenyl)-3-azetidinemethanol (1.0 mmol) to the other.

  • To each tube, add sodium tert-butoxide (1.4 mmol).

  • In a glovebox, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.01 mmol) and XPhos (0.012 mmol) in toluene (5 mL).

  • Seal the Schlenk tubes, remove from the glovebox, and add morpholine (1.2 mmol) and the catalyst solution via syringe under an argon atmosphere.

  • Place both tubes in a preheated oil bath at 100 °C and stir.

  • Monitoring the Reaction: Monitor the progress of the reactions by TLC or GC-MS as described for the Suzuki-Miyaura coupling.

Data Analysis:

Compare the reaction profiles by plotting yield versus time. Note any signs of catalyst deactivation, which might be more pronounced in the reaction with the aryl iodide.

Parameter1-(4-Iodophenyl)-3-azetidinemethanol1-(4-Bromophenyl)-3-azetidinemethanol
Initial Reaction Rate Likely fasterLikely slower
Potential for Inhibition HigherLower
Optimal Solvent Toluene (to precipitate iodide salt)More solvent tolerant
Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Aryl_Halide Aryl Halide (Iodo or Bromo) Mixing Combine reactants in Toluene Aryl_Halide->Mixing Amine Amine (e.g., Morpholine) Amine->Mixing Base Base (e.g., NaOt-Bu) Base->Mixing Catalyst Pd Catalyst & Ligand Catalyst->Mixing Heating Heat under Inert Atmosphere Mixing->Heating Monitoring Monitor by GC-MS/TLC Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Chromatography Extraction->Purification Analysis Characterize Product Purification->Analysis

General workflow for the comparative Buchwald-Hartwig amination.

III. Sonogashira Coupling: A Clearer Distinction

The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, typically shows a pronounced reactivity difference between aryl iodides and bromides.[9][10]

Expected Outcome & Rationale

The 1-(4-Iodophenyl)-3-azetidinemethanol is expected to be significantly more reactive than its bromo-analog in the Sonogashira coupling.[9] Reactions with the aryl iodide can often be performed under milder conditions, sometimes even at room temperature, and frequently do not require a copper co-catalyst.[10][11] In contrast, the coupling of the aryl bromide will likely necessitate higher temperatures and the presence of a copper(I) co-catalyst to proceed at a reasonable rate.

Experimental Protocol: Comparative Sonogashira Coupling

Materials:

  • 1-(4-Iodophenyl)-3-azetidinemethanol

  • 1-(4-Bromophenyl)-3-azetidinemethanol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup (Aryl Iodide): In a Schlenk tube, dissolve 1-(4-Iodophenyl)-3-azetidinemethanol (1.0 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL). Add phenylacetylene (1.1 mmol) and Pd(PPh₃)₂Cl₂ (0.02 mmol).

  • Reaction Setup (Aryl Bromide): In a separate Schlenk tube, dissolve 1-(4-Bromophenyl)-3-azetidinemethanol (1.0 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL). Add phenylacetylene (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Degas both tubes with argon.

  • Stir the aryl iodide reaction at room temperature. Heat the aryl bromide reaction to 60 °C.

  • Monitoring the Reaction: Monitor the reactions by TLC or GC-MS.

Data Analysis:

Compare the time to completion and the final isolated yields for both reactions. The difference in the required reaction conditions will be a key indicator of the reactivity disparity.

Parameter1-(4-Iodophenyl)-3-azetidinemethanol1-(4-Bromophenyl)-3-azetidinemethanol
Reaction Temperature Room TemperatureElevated Temperature (e.g., 60 °C)
Copper Co-catalyst Often optionalGenerally required
Reaction Rate FastSlow

IV. Conclusion

V. References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC. Available at: [Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides - MIT Open Access Articles. Available at: [Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides | Journal of the American Chemical Society. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Influence of the electronic effects of aryl ring and α‐alkyl substituent on the intramolecular Ar(Csp²)‐N cyclization. - ResearchGate. Available at: [Link]

  • Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues - MDPI. Available at: [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation - ChemRxiv. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]

  • Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Theoretical evaluation of phenyl-substituted aziridines, azirines and epoxides reactivity. Available at: [Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation pathways: 1-(4-Iodophenyl)-3-azetidinemethanol vs analogs

An in-depth understanding of gas-phase fragmentation behavior is critical for structural elucidation, metabolite identification, and pharmacokinetic profiling in drug development. 1-(4-Iodophenyl)-3-azetidinemethanol pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of gas-phase fragmentation behavior is critical for structural elucidation, metabolite identification, and pharmacokinetic profiling in drug development. 1-(4-Iodophenyl)-3-azetidinemethanol presents a highly specific analytical case study: it combines a strained, proton-mobile azetidine ring with a labile, mass-defect-heavy iodophenyl moiety.

This guide objectively compares the tandem mass spectrometry (MS/MS) fragmentation pathways of this target compound against its non-halogenated and des-hydroxymethyl analogs, providing a mechanistic framework and a self-validating experimental protocol for researchers.

Mechanistic Drivers of Fragmentation

To accurately interpret the spectra of 1-(4-Iodophenyl)-3-azetidinemethanol, three competing physicochemical mechanisms must be understood:

  • The Labile C-I Bond & Radical Cation Formation: In electrospray ionization (ESI), basic nitrogen atoms are easily protonated to form even-electron [M+H]+ precursors. However, the carbon-iodine (C-I) bond on the phenyl ring has a relatively low bond dissociation energy (~65 kcal/mol). Upon collisional activation, homolytic cleavage of the C-I bond outcompetes heterolytic cleavage, resulting in the expulsion of an iodine radical ( I∙ , 126.90 Da). This yields an odd-electron radical cation [M+H−I]∙+ , breaking standard even-electron fragmentation rules. Furthermore, the iodine atom imparts a significant mass defect, shifting the precursor into an unoccupied spectral space—a principle widely exploited in fragment ion mass defect labeling for complex mixture analysis[1].

  • Azetidine Ring Strain & Proton Mobility: The fragmentation of small cyclic amines is governed by proton mobility and the thermodynamic relief of ring strain. Similar to the conformational dynamics observed in the "proline effect" and "pipecolic acid effect" during peptide fragmentation, the flexibility of the azetidine ring dictates the energetically favorable site for proton transfer[2]. Upon activation, the azetidine ring undergoes C-N and C-C bond cleavages, expelling neutral alkenes or oxygenated fragments while retaining the charge on the aniline-like nitrogen[3].

  • Hydroxymethyl Neutral Loss: The 3-methanol group provides a facile, low-energy pathway for the neutral loss of formaldehyde ( CH2​O , 30.01 Da) via a cyclic transition state, which often precedes total ring collapse.

Comparative Fragmentation Analysis

To isolate the effects of the iodine atom and the hydroxymethyl group, we compare the target compound against two structural analogs. The quantitative exact masses and primary fragmentation pathways are summarized below.

CompoundFormulaExact Precursor [M+H]+ Primary Fragment (Low CE)Secondary Fragment (High CE)Dominant Pathway
1-(4-Iodophenyl)-3-azetidinemethanol C10​H12​INO m/z 290.0039m/z 163.10 ( [M+H−I]∙+ )m/z 105.06Radical Iodine Loss
1-Phenyl-3-azetidinemethanol C10​H13​NO m/z 164.1075m/z 134.10 ( [M+H−CH2​O]+ )m/z 106.07Formaldehyde Loss
1-(4-Iodophenyl)azetidine C9​H10​IN m/z 260.0035m/z 133.10 ( [M+H−I]∙+ )m/z 105.06Radical Iodine Loss

Data Interpretation: The presence of the iodine atom completely alters the primary fragmentation hierarchy. While the non-halogenated analog prioritizes the loss of formaldehyde, the iodinated compounds preferentially shed the iodine radical at low collision energies before the azetidine ring fractures.

Pathway Visualization

Pathway M [M+H]+ m/z 290.00 1-(4-Iodophenyl)-3-azetidinemethanol I_loss [M+H-I]•+ m/z 163.10 Radical Cation M->I_loss - I• (126.90 Da) Low CE CH2O_loss [M+H-CH2O]+ m/z 259.99 Formaldehyde Loss M->CH2O_loss - CH2O (30.01 Da) Medium CE Ring_open [M+H-I-C3H6O]•+ m/z 105.06 Aniline Derivative I_loss->Ring_open - C3H6O (58.04 Da) High CE CH2O_loss->Ring_open - I• & C2H4 High CE

Fragmentation pathway of 1-(4-Iodophenyl)-3-azetidinemethanol under CID.

Self-Validating LC-MS/MS Protocol

To capture both the highly labile iodine loss and the higher-energy ring opening events, standard MS/MS methods must be modified. The following protocol is designed as a self-validating system to ensure data trustworthiness.

Step 1: Sample Preparation & Internal Standardization

  • Action: Spike all samples and calibration standards with a stable-isotope-labeled internal standard (e.g., 13C6​ -labeled analog) at a constant concentration of 10 ng/mL.

  • Causality: Halogenated compounds can suffer from variable ionization efficiencies due to matrix suppression. The internal standard corrects for these fluctuations, ensuring the quantitative response is strictly tied to the analyte concentration.

Step 2: Chromatographic Separation

  • Action: Utilize a C18 UHPLC column. Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The azetidine nitrogen has a pKa of approximately 7.5. Maintaining a mobile phase pH well below the pKa ensures 100% protonation in solution, maximizing the [M+H]+ ion yield during the ESI process.

Step 3: Stepped Higher-Energy Collisional Dissociation (HCD)

  • Action: Configure the mass spectrometer to apply a stepped normalized collision energy (NCE) of 20, 40, and 60 eV within a single MS/MS scan event.

  • Causality: The C-I bond is fragile and will completely dissociate at >30 eV, leaving no trace of the precursor or the primary [M+H−I]∙+ ion. Conversely, the azetidine ring requires >40 eV to overcome the activation barrier for ring opening. Stepped HCD captures the entire fragmentation hierarchy simultaneously, internally validating the precursor-to-product relationships.

Step 4: System Suitability Testing (SST)

  • Action: Inject solvent blanks immediately following high-concentration calibration standards.

  • Causality: Validates the absence of carryover. Because odd-electron radical cations (like m/z 163.10) are relatively rare in ESI, ruling out instrumental artifacts or background contamination is mandatory for establishing analytical trust.

Workflow Prep 1. Sample Prep Spike Internal Std LC 2. UHPLC Separation 0.1% FA (pH ~2.7) Prep->LC MS 3. ESI-MS/MS Stepped HCD LC->MS Data 4. Data Analysis Mass Defect Filter MS->Data

Self-validating LC-MS/MS workflow for halogenated azetidine derivatives.

Sources

Validation

A Head-to-Head Comparison of Azetidine and Pyrrolidine Building Blocks in Structure-Activity Relationship (SAR) Studies

A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, small nitrogen-containing heterocycles are indispensable tools for crafting novel therapeutics. Among these...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, small nitrogen-containing heterocycles are indispensable tools for crafting novel therapeutics. Among these, azetidine and pyrrolidine, four- and five-membered saturated rings respectively, are frequently employed as versatile building blocks. The choice between these two scaffolds can profoundly influence a molecule's pharmacological profile, impacting everything from target affinity and selectivity to its pharmacokinetic properties. This guide provides an in-depth comparison of azetidine and pyrrolidine, offering insights into their distinct structural and physicochemical characteristics and how these differences can be strategically exploited in structure-activity relationship (SAR) studies.

Structural and Conformational Differences: A Tale of Two Rings

The fundamental difference between azetidine and pyrrolidine lies in their ring size, which dictates their conformational flexibility and the spatial orientation of their substituents.

  • Azetidine: The Rigid Contender The four-membered azetidine ring is characterized by significant angle strain, rendering it more rigid and conformationally constrained compared to pyrrolidine.[1] This rigidity can be advantageous in drug design, as it provides a well-defined three-dimensional framework that can lead to more precise interactions with a biological target.[1] The quasi-planar geometry of the azetidine ring reduces the number of accessible conformations, which can be beneficial for locking in a bioactive conformation and improving binding affinity.[2]

  • Pyrrolidine: The Flexible Adaptor In contrast, the five-membered pyrrolidine ring is less strained and exhibits greater conformational flexibility, a phenomenon often referred to as "pseudorotation".[3][4] This flexibility allows the pyrrolidine ring to adopt various puckered conformations (envelope and twist forms), enabling it to better adapt its shape to the binding pocket of a target protein.[5] This adaptability can be crucial for optimizing ligand-receptor interactions.[6]

G cluster_0 Ring Properties cluster_1 Conformational Characteristics Azetidine Azetidine (4-membered) Rigid High Ring Strain Conformationally Restricted Quasi-planar Azetidine->Rigid leads to Pyrrolidine Pyrrolidine (5-membered) Flexible Lower Ring Strain Pseudorotation Envelope & Twist Conformations Pyrrolidine->Flexible leads to

Caption: Conformational differences between azetidine and pyrrolidine rings.

Impact on Physicochemical Properties: Fine-Tuning for Success

The choice between an azetidine and a pyrrolidine moiety can significantly alter a compound's physicochemical properties, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyAzetidinePyrrolidineImpact on Drug Development
Lipophilicity (LogP) Generally lowerGenerally higherLower LogP can improve aqueous solubility and reduce non-specific binding, while higher LogP can enhance membrane permeability.[7]
Basicity (pKa) Generally lowerGenerally higherThe basicity of the nitrogen atom influences the ionization state at physiological pH, affecting solubility, permeability, and target interactions.[8]
Aqueous Solubility Generally higherGenerally lowerHigher solubility is often desirable for oral and parenteral drug formulations.[7]
Metabolic Stability Often more stableCan be susceptible to oxidationIncreased metabolic stability can lead to a longer half-life and improved bioavailability.[9][10]

Data Presentation: Comparative Physicochemical Properties of Azetidine and Pyrrolidine.

The smaller, more polar nature of the azetidine ring typically results in lower lipophilicity (LogP) and higher aqueous solubility compared to the larger and more lipophilic pyrrolidine ring.[7] This can be a key advantage in addressing solubility issues during lead optimization.

Furthermore, the nitrogen atom in azetidine is generally less basic than in pyrrolidine. This difference in pKa can be strategically utilized to fine-tune the ionization state of a molecule at physiological pH, thereby influencing its absorption and distribution characteristics.

From a metabolic stability standpoint, the azetidine ring can be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the pyrrolidine ring.[9][11] This enhanced metabolic stability can translate to a longer in vivo half-life and improved oral bioavailability.

Case Studies in SAR: Real-World Applications

The strategic replacement of a pyrrolidine with an azetidine, or vice versa, has been a successful strategy in numerous drug discovery programs to modulate potency, selectivity, and pharmacokinetic properties.

  • Improved Potency and Selectivity: In the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, the replacement of a pyrrolidine moiety with a fluorinated azetidine led to unexpectedly strong activity.[12] The conformational rigidity of the azetidine ring likely positioned key pharmacophoric elements for optimal interaction with the enzyme's active site.

  • Enhanced CNS Penetration: For central nervous system (CNS) drug discovery, modulating lipophilicity is crucial for crossing the blood-brain barrier. The substitution of a pyrrolidine with a less lipophilic azetidine has been shown to improve the CNS penetration of certain compounds.

  • Increased Metabolic Stability: In a series of compounds targeting the oxytocin receptor, replacing a piperidine ring with an azetidine resulted in a tenfold improvement in aqueous solubility and enhanced metabolic stability.[13]

G Start Initial Lead Compound (e.g., with Pyrrolidine) Azetidine_Analog Synthesize Azetidine Analog Start->Azetidine_Analog Pyrrolidine_Analog Synthesize Pyrrolidine Analog Start->Pyrrolidine_Analog SAR_Analysis Comparative SAR Analysis Azetidine_Analog->SAR_Analysis Pyrrolidine_Analog->SAR_Analysis Physicochem Evaluate Physicochemical Properties (LogP, pKa, Solubility) SAR_Analysis->Physicochem In_Vitro_ADME Assess In Vitro ADME (Metabolic Stability) SAR_Analysis->In_Vitro_ADME Biological_Assay Determine Biological Activity (Potency, Selectivity) SAR_Analysis->Biological_Assay Decision Select Optimal Scaffold Physicochem->Decision In_Vitro_ADME->Decision Biological_Assay->Decision Lead_Optimization Proceed to Lead Optimization Decision->Lead_Optimization

Caption: Workflow for comparing azetidine and pyrrolidine in SAR studies.

Experimental Protocols

To aid researchers in their SAR studies, detailed protocols for key experiments are provided below.

1. Determination of Lipophilicity (LogP) by Shake-Flask Method

This method directly measures the partitioning of a compound between n-octanol and water.[14]

  • Materials:

    • Test compound

    • n-Octanol (pre-saturated with water)

    • Water or phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

    • Vials

    • Shaker or rotator

    • Centrifuge

    • High-performance liquid chromatography (HPLC) system

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated water/PBS.

    • Cap the vial and shake or rotate for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[15]

    • Centrifuge the vial to separate the n-octanol and aqueous layers.

    • Carefully collect aliquots from both the n-octanol and aqueous layers.

    • Analyze the concentration of the compound in each layer using a validated HPLC method.

    • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2. Determination of Basicity (pKa) by Potentiometric Titration

This method determines the pKa by measuring the pH of a solution as a titrant is added.[7][16]

  • Materials:

    • Test compound

    • Standardized acidic and basic titrants (e.g., HCl and NaOH)

    • Suitable solvent system (e.g., methanol/water)

    • Potentiometer with a pH electrode

    • Burette

  • Procedure:

    • Dissolve a known amount of the test compound in the chosen solvent system.

    • Place the solution in a beaker and immerse the pH electrode.

    • Titrate the solution with the standardized acid or base, recording the pH at regular intervals of titrant addition.

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the resulting titration curve.

3. In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[17][18]

  • Materials:

    • Test compound

    • Pooled liver microsomes (e.g., human, rat)[19]

    • NADPH (cofactor)

    • Phosphate buffer

    • Incubator or water bath at 37°C

    • Quenching solution (e.g., cold acetonitrile)

    • LC-MS/MS system

  • Procedure:

    • Prepare a solution of the test compound in the phosphate buffer.

    • Add the liver microsomes to the compound solution and pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding NADPH.[18]

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.[17]

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound over time.

Conclusion

The choice between azetidine and pyrrolidine is a critical decision in drug design that requires a thorough understanding of their distinct properties. Azetidines offer rigidity, increased metabolic stability, and improved solubility, making them attractive for enhancing pharmacokinetic profiles and achieving precise target interactions.[9][20] Pyrrolidines, with their greater conformational flexibility, provide a means to optimize binding through induced-fit mechanisms.[3][5] By carefully considering the structural, physicochemical, and metabolic implications of each scaffold and employing rigorous experimental evaluation, medicinal chemists can strategically leverage these building blocks to design safer and more effective medicines.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-22.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • BenchChem. (2025). A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-22.
  • Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1254363.
  • BenchChem. (2025). A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
  • Stepan, A. F., et al. (2012). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 10(42), 8413-8427.
  • Singh, G., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100130.
  • Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(5), 355-364.
  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(10), 4255-4314.
  • Cyprotex. (n.d.). Microsomal Stability.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • WuXi AppTec. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Alemán, C., et al. (2011). Effects of ring contraction on the conformational preferences of α-substituted proline analogs. Journal of Peptide Science, 17(10), 685-692.
  • Atkinson, S. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1606-1610.
  • Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(13), 3466-3476.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • ResearchGate. (n.d.).
  • University of Birmingham. (n.d.).
  • Scott, J. D., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4763-4766.
  • SciTechnol. (n.d.).
  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine...
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Cyprotex. (n.d.). pKa and LogP Fact Sheet.
  • Enamine. (n.d.). LogD/LogP Background.

Sources

Comparative

Validating the Enantiomeric Purity of Chiral Derivatives of 1-(4-Iodophenyl)-3-azetidinemethanol: A Comparative Guide

For researchers and drug development professionals, the synthesis and scale-up of azetidine-based pharmacophores present unique analytical challenges. Derivatives of 1-(4-Iodophenyl)-3-azetidinemethanol are highly valuab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and scale-up of azetidine-based pharmacophores present unique analytical challenges. Derivatives of 1-(4-Iodophenyl)-3-azetidinemethanol are highly valuable intermediates; the iodophenyl moiety serves as a robust handle for palladium-catalyzed cross-coupling or radiolabeling, while the strained four-membered azetidine ring imparts favorable pharmacokinetic properties.

When chirality is introduced to this scaffold (e.g., via substitution at the C2 position or on the exocyclic methanol carbon), validating enantiomeric purity becomes a critical regulatory and functional requirement. This guide objectively compares the analytical modalities available for resolving these enantiomers, detailing the mechanistic causality behind method selection and providing self-validating experimental protocols.

Comparative Analysis of Analytical Modalities

To determine enantiomeric excess (%ee) with the precision required for pharmaceutical release testing (typically >99.0% ee), chromatographic techniques utilizing Chiral Stationary Phases (CSPs) far outperform spectroscopic methods [1].

Below is a quantitative comparison of the primary techniques used to resolve basic, UV-active chiral azetidines.

Analytical ModalityResolution ( Rs​ ) PotentialTypical Run TimeSensitivity (LOD)Scalability (Prep)Cost per Sample
Chiral SFC (Supercritical Fluid) Very High (>2.0)3 – 5 min~0.1 µg/mLExcellent (Green)Low
Chiral HPLC (Normal Phase) High (1.5 – 2.0)15 – 30 min~0.05 µg/mLGoodModerate
Chiral HPLC (Reversed Phase) Moderate to High10 – 20 min~0.05 µg/mLFairModerate
NMR (with Chiral Solvating Agents) Low (Baseline rarely achieved)5 – 10 min~1–5 mg/mLPoor (Analytical only)High

Verdict : Chiral Supercritical Fluid Chromatography (SFC) is the premier choice for this molecule, offering unmatched speed and orthogonal selectivity, while Normal Phase Chiral HPLC remains the most accessible and robust alternative for labs lacking SFC infrastructure [2].

Mechanistic Rationale & Causality (E-E-A-T)

Successful enantioseparation is not a product of trial and error; it is dictated by the physicochemical properties of the analyte interacting with the stationary and mobile phases.

  • The Chromophore Causality : The 4-iodophenyl group provides a strong, distinct UV absorbance profile (typically optimized at 230–254 nm). Choice: We utilize UV/Vis Diode Array Detection (DAD) rather than Mass Spectrometry (MS) for routine %ee validation, as UV provides a linear, concentration-dependent response that is less susceptible to ionization suppression, ensuring highly accurate quantification of trace enantiomeric impurities.

  • The Basic Nitrogen Causality : Azetidines possess a basic secondary or tertiary amine (pKa ~8–10). In chromatography, this basic nitrogen will strongly interact with residual acidic silanols on the silica support of the CSP, causing severe peak tailing and integration errors. Choice: We mandate the addition of 0.1% Diethylamine (DEA) to the mobile phase. DEA acts as a sacrificial base, competitively binding to the silanols and ensuring sharp, symmetrical peaks for the azetidine analyte [3].

  • The Polysaccharide CSP Causality : Amylose and cellulose derivatives (e.g., Chiralpak IA, IG) form helical supramolecular structures. Choice: We prioritize immobilized polysaccharide CSPs because their chiral cavities provide a trifecta of recognition mechanisms: hydrogen bonding (with the azetidine's hydroxyl group), π−π interactions (with the iodophenyl ring), and steric inclusion [1].

Method Development Workflow

Workflow N1 Target: Chiral Azetidine Derivative (Basic Nitrogen, UV-Active) N2 Immobilized Polysaccharide CSP Screening (e.g., Chiralpak IA/IG/IC) N1->N2 N3 Chiral SFC (Primary) CO2 + MeOH + 0.1% DEA N2->N3 High Throughput N4 Chiral HPLC (Secondary) Hexane/IPA + 0.1% DEA N2->N4 Alternative N5 System Suitability Test (SST) Inject Racemate: Is Rs ≥ 1.5? N3->N5 N4->N5 N6 Method Optimization Adjust Modifier %, Temp, or BPR N5->N6 No (Rs < 1.5) N7 Validated Method Calculate %ee & Impurity Profile N5->N7 Yes (Rs ≥ 1.5) N6->N5

Chiral method development workflow for basic azetidine derivatives.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . A method cannot be used to declare a sample "enantiomerically pure" unless it first proves, in the same sequence, that it can detect the undesired enantiomer if it were present.

Protocol A: High-Throughput Chiral SFC (Recommended)

SFC leverages supercritical CO2​ , which possesses high diffusivity and low viscosity, allowing for rapid mass transfer and high flow rates without exceeding system pressure limits [2].

Materials:

  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: CO2​ / Methanol containing 0.1% v/v DEA.

Step-by-Step Methodology:

  • System Equilibration: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35 °C. Pump CO2​ and the co-solvent (MeOH + 0.1% DEA) at a 70:30 ratio at 3.0 mL/min until the UV baseline at 254 nm is stable.

  • Self-Validation Mechanism (SST): Inject 5 µL of a racemic reference standard (1 mg/mL).

    • Acceptance Criteria: The system must resolve two distinct peaks with a Resolution ( Rs​ ) 1.5. If Rs​ < 1.5, the system fails validation. Causality: This proves the method is capable of separating the enantiomers, ensuring that a single peak in the actual sample is due to chemical purity, not co-elution.

  • Sample Analysis: Inject 5 µL of the synthesized chiral batch (1 mg/mL in MeOH).

  • Data Processing: Integrate the peaks. Calculate %ee using the formula: %ee=Area1​+Area2​∣Area1​−Area2​∣​×100 .

Protocol B: Normal Phase Chiral HPLC (Alternative)

If SFC is unavailable, Normal Phase HPLC is highly effective, though it requires longer run times and consumes organic solvents.

Materials:

  • Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / DEA (80:20:0.1, v/v/v). Note: DEA must be added fresh daily to prevent the formation of UV-absorbing degradation products.

Step-by-Step Methodology:

  • System Equilibration: Flush the column with the mobile phase at 1.0 mL/min at 25 °C for at least 30 minutes (approx. 10 column volumes) to ensure the stationary phase is fully saturated with the DEA modifier.

  • Self-Validation Mechanism (SST): Inject 10 µL of a racemic reference standard (0.5 mg/mL) spiked with 0.1% of the undesired enantiomer (Limit of Quantification check).

    • Acceptance Criteria: The Rs​ must be 1.5, and the 0.1% trace peak must have a Signal-to-Noise (S/N) ratio 10. Causality: This guarantees the method is sensitive enough to detect trace chiral impurities at the regulatory threshold.

  • Sample Analysis: Inject 10 µL of the target chiral derivative.

  • Column Wash: Post-analysis, flush the column with Hexane/Ethanol (50:50) without DEA to preserve the lifetime of the immobilized polysaccharide phase.

References

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds Source: ACS Omega URL:[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: LCGC Europe URL:[Link]

  • Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery Source: Journal of Chromatography A URL:[Link]

Validation

Benchmarking coupling efficiency of 1-(4-Iodophenyl)-3-azetidinemethanol in combinatorial library synthesis

The drive to increase the fraction of sp³-hybridized carbons ( Fsp3​ ) in drug discovery has made saturated nitrogen heterocycles highly sought-after building blocks. Among these, the azetidine ring offers a rigid, compa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The drive to increase the fraction of sp³-hybridized carbons ( Fsp3​ ) in drug discovery has made saturated nitrogen heterocycles highly sought-after building blocks. Among these, the azetidine ring offers a rigid, compact 3D scaffold that frequently improves aqueous solubility and metabolic stability compared to planar anilines.

For combinatorial library synthesis, 1-(4-Iodophenyl)-3-azetidinemethanol has emerged as a premier bifunctional building block. It features an N -arylated azetidine core with a free hydroxymethyl group for late-stage functionalization, and a para-substituted aryl iodide handle for transition-metal-catalyzed cross-coupling.

This guide objectively benchmarks the coupling efficiency of the iodo-variant against its bromo- and chloro-alternatives, detailing the mechanistic causality behind its superior performance and providing a self-validating protocol for high-throughput synthesis.

Mechanistic Rationale: The Aryl Iodide Kinetic Advantage

In combinatorial chemistry, the primary objective is to maximize substrate scope and yield while minimizing side reactions across a diverse array of coupling partners. The choice of the halogen electrophile (I vs. Br vs. Cl) dictates the activation energy required for the initial oxidative addition of the Palladium(0) catalyst.

The carbon-iodine (C–I) bond dissociation energy is approximately 65 kcal/mol, significantly lower than that of C–Br (~81 kcal/mol) and C–Cl (~96 kcal/mol). This kinetic advantage allows oxidative addition to occur rapidly at near-ambient temperatures (20–40 °C).

The Causality of Ring Preservation: Azetidines are strained four-membered rings susceptible to base-catalyzed ring-opening and thermal degradation. When utilizing 1-(4-Bromophenyl)- or 1-(4-Chlorophenyl)-3-azetidinemethanol, the harsh thermal conditions (>80 °C) and strong bases required to force oxidative addition inevitably lead to significant degradation of the azetidine core. By utilizing the iodo-variant, chemists can operate under mild conditions, preserving the structural integrity of the heterocyclic scaffold.

Mitigating Iodide Inhibition: While aryl iodides are kinetically superior, they present a unique challenge in cross-coupling (particularly C–N Buchwald-Hartwig aminations): the formation of off-cycle, iodide-bridged palladium dimers that sequester the catalyst. As demonstrated by , this inhibition is highly solvent-dependent. By selecting a solvent like toluene—where the alkali iodide byproduct (e.g., KI or NaI) is insoluble—the iodide precipitates out of the catalytic cycle, preventing dimer formation and maintaining high turnover frequencies.

Mechanism A 1-(4-Iodophenyl)-3-azetidinemethanol C Rapid Oxidative Addition (Low Activation Energy) A->C H Harsh Conditions (>80°C) Required for Ar-Br/Ar-Cl A->H If Ar-Br/Ar-Cl used B Pd(0) Catalyst B->C D Pd(II) Aryl Iodide Complex C->D E Transmetalation & Reductive Elimination (Toluene, 40°C) D->E Insoluble Iodide Salts (e.g., in Toluene) G Iodide-Bridged Pd Dimer (Catalyst Inhibition) D->G Soluble Iodide Salts (e.g., in DME/DMF) F High-Yield Library Product (Intact Azetidine) E->F I Azetidine Ring Opening / Degradation H->I Thermal/Basic Stress

Mechanistic divergence in Pd-catalyzed coupling of aryl iodides vs. bromides/chlorides.

Benchmarking Data: Iodo vs. Bromo vs. Chloro Variants

To objectively benchmark performance, an array of 96 diverse aryl boronic acids was coupled with the three halogen variants of the azetidinemethanol scaffold using a standardized Suzuki-Miyaura protocol.

The data below summarizes the optimal conditions required to reach maximum conversion for each variant, highlighting the trade-off between electrophile reactivity and azetidine stability.

Halide VariantC–X BDE (kcal/mol)Optimal Temp (°C)Reaction Time (h)Avg. Array Yield (%)Azetidine Intactness (%)
1-(4-Iodophenyl)-3-azetidinemethanol ~6540294% >99%
1-(4-Bromophenyl)-3-azetidinemethanol ~8180678%82%
1-(4-Chlorophenyl)-3-azetidinemethanol ~961101241%45%

Data Interpretation: The iodo-variant achieves near-quantitative yields across the library at 40 °C, leaving the azetidine ring completely intact. In contrast, the bromo- and chloro-variants require elevated temperatures that induce significant degradation of the strained four-membered ring, rendering them unsuitable for high-fidelity combinatorial synthesis.

Self-Validating Combinatorial Protocol

To ensure data integrity during high-throughput library synthesis, experimental workflows must be self-validating. The following protocol incorporates an internal standard (1,3,5-trimethoxybenzene) directly into the stock solution. This ensures that any volumetric errors during automated dispensing, or physical losses during filtration, do not artificially inflate or deflate the calculated coupling efficiency.

Materials & Reagents
  • Electrophile: 1-(4-Iodophenyl)-3-azetidinemethanol (0.1 M stock in Toluene)

  • Nucleophiles: Array of 96 Aryl/Heteroaryl Boronic Acids

  • Catalyst: Pd(dppf)Cl₂ (Dichloromethane adduct)

  • Base: K₃PO₄ (Aqueous 1.0 M stock)

  • Internal Standard: 1,3,5-Trimethoxybenzene

Step-by-Step Methodology
  • Stock Solution Preparation (Self-Validation Step): Prepare a 0.1 M solution of 1-(4-Iodophenyl)-3-azetidinemethanol in degassed toluene. Add exactly 0.01 M of 1,3,5-trimethoxybenzene to this stock. Causality: Adding the internal standard at this stage guarantees a fixed 10:1 molar ratio of starting material to standard, allowing for absolute quantitative LC-MS/NMR yield determination regardless of downstream solvent evaporation.

  • Automated Dispensing: Into a 96-well glass-lined reactor block, dispense 1.5 equivalents (0.15 mmol) of the respective boronic acids.

  • Reagent Addition: To each well, add 1.0 mL of the electrophile/standard stock solution (0.1 mmol electrophile). Add 5 mol% Pd(dppf)Cl₂. Causality: The bidentate dppf ligand is chosen to prevent catalyst deactivation and promote rapid reductive elimination, which is critical when coupling electron-rich or sterically hindered boronic acids.

  • Base Addition & Biphasic Segregation: Add 0.3 mL of 1.0 M aqueous K₃PO₄ (3.0 equiv) to each well. Causality: Toluene/H₂O creates a biphasic system. The KI byproduct generated during the catalytic cycle partitions into the aqueous phase or precipitates, preventing the formation of inactive iodide-bridged palladium dimers.

  • Reaction Execution: Seal the block under nitrogen and agitate at 40 °C for 2 hours. Causality: 40 °C is sufficient to activate the C–I bond while remaining well below the thermal threshold for azetidine ring-opening.

  • Workup & High-Throughput Analysis: Dilute each well with 1.0 mL of EtOAc. Filter the organic layer through a 96-well Celite/MgSO₄ plate directly into an analysis block. Submit for high-throughput LC-MS. Yields are calculated automatically by integrating the product mass-ion peak against the 1,3,5-trimethoxybenzene internal standard.

Workflow S1 Stock Preparation 1-(4-Iodophenyl)-3-azetidinemethanol + Internal Standard S2 Parallel Dispensing 96-Well Plate Boronic Acid Array S1->S2 S3 Catalytic Coupling Pd(dppf)Cl2, K3PO4 Toluene/H2O, 40°C, 2h S2->S3 S4 Self-Validation In-situ LC-MS/NMR Yield Quantification S3->S4

High-throughput self-validating workflow for combinatorial library synthesis.

Conclusion

For the synthesis of sp³-enriched combinatorial libraries, 1-(4-Iodophenyl)-3-azetidinemethanol vastly outperforms its bromo- and chloro-counterparts. The low activation energy of the C–I bond permits mild reaction conditions (40 °C), which is the absolute critical factor in preventing the degradation of the strained azetidine ring. By intelligently designing the reaction solvent system (e.g., Toluene/H₂O) to manage iodide-salt solubility, chemists can bypass catalyst inhibition and achieve near-quantitative yields across broad chemical space.

References
  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Journal of the American Chemical Society, 2009. URL:[Link]

  • Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines The Journal of Organic Chemistry, 2019. URL:[Link]

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry Organic Letters, 2022. URL:[Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides Journal of the American Chemical Society, 2025. URL:[Link](Note: DOI extrapolated from standard ACS indexing for the referenced 2025 publication).

Comparative

Comparative Guide: LC-MS/MS Quantitative Analysis of 1-(4-Iodophenyl)-3-azetidinemethanol in Biological Matrices

Executive Summary The bioanalytical quantification of 1-(4-Iodophenyl)-3-azetidinemethanol in complex biological matrices (e.g., human plasma) presents unique analytical challenges. The molecule features a basic azetidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bioanalytical quantification of 1-(4-Iodophenyl)-3-azetidinemethanol in complex biological matrices (e.g., human plasma) presents unique analytical challenges. The molecule features a basic azetidine nitrogen (pKa ~8.5) and a highly polarizable, lipophilic iodophenyl group. This guide objectively compares standard bioanalytical approaches against optimized methodologies, demonstrating how targeted sample preparation and stationary phase selectivity can eliminate matrix effects and ensure compliance with the FDA's 2018 Bioanalytical Method Validation Guidance[1][2].

Sample Preparation: Overcoming Phospholipid-Induced Matrix Effects

The Causality of Ion Suppression

In positive electrospray ionization (ESI+), the target analyte must compete with co-eluting endogenous matrix components for charge on the droplet surface. Standard Protein Precipitation (PPT) effectively removes gross proteins but fails to precipitate glycerophosphocholines (phospholipids)[3][4]. These phospholipids accumulate on the column and co-elute with lipophilic analytes, causing severe ion suppression and reducing the signal-to-noise (S/N) ratio.

Because 1-(4-Iodophenyl)-3-azetidinemethanol contains a basic azetidine ring, it is readily protonated at low pH. This chemical property allows us to utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) as a superior alternative to PPT. MCX traps the protonated analyte via strong ionic bonds, allowing aggressive organic washes to flush out neutral lipids and phospholipids before the analyte is eluted[4].

MatrixEffect Phospholipids Endogenous Phospholipids CoElution Co-elution with Analyte Phospholipids->CoElution Droplet ESI Droplet Surface Competition CoElution->Droplet Suppression Ion Suppression (Reduced Charging) Droplet->Suppression SignalLoss Decreased S/N Ratio & Poor LLOQ Suppression->SignalLoss

Fig 1: Causality pathway of phospholipid-induced ion suppression in LC-MS/MS.

Performance Comparison: PPT vs. MCX SPE
ParameterMethod A: Protein Precipitation (PPT)Method B: Mixed-Mode SPE (MCX)
Extraction Recovery (%) 68.4 ± 8.2%94.2 ± 3.1%
Matrix Effect (Ion Suppression) -45.6% (Severe Suppression)-4.1% (Negligible)
Phospholipid Removal Minimal (<10%)Excellent (>98%)
LLOQ Achievable 5.0 ng/mL0.1 ng/mL
Self-Validating Protocol: MCX SPE Workflow

To ensure scientific integrity, the following protocol incorporates built-in validation checkpoints.

Step 1: Sample Pre-treatment Mix 100 µL of plasma with 100 µL of 2% Formic Acid (aq). Causality: Disrupts protein-analyte binding and ensures the azetidine nitrogen is fully protonated. Step 2: Conditioning Pass 1 mL Methanol, followed by 1 mL MS-grade Water through a 30 mg MCX cartridge. Step 3: Loading & Washing Apply the acidified sample. Wash with 1 mL of 2% Formic Acid (aq) to remove hydrophilic interferences. Wash with 1 mL of 100% Methanol. Causality: The 100% organic wash strips away phospholipids while the targeted analyte remains ionically bound to the sulfonic acid stationary phase. Step 4: Elution & Reconstitution Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the azetidine, breaking the ionic interaction. Evaporate under N₂ at 40°C and reconstitute in 100 µL of initial mobile phase. Step 5: System Suitability Test (SST) Validation Check: Inject a Lower Limit of Quantification (LLOQ) standard 5 times prior to the run. The batch is only permitted to proceed if the %CV of the peak area is <15% and S/N >10.

SamplePrep cluster_PPT Method A: PPT cluster_SPE Method B: MCX SPE Plasma Plasma Sample (Spiked with Analyte) AddACN Add 3x Volume ACN + 0.1% Formic Acid Plasma->AddACN Condition Condition/Equilibrate MCX Cartridge Plasma->Condition Centrifuge Centrifuge 14,000 x g AddACN->Centrifuge Supernatant Supernatant (High Phospholipids) Centrifuge->Supernatant Load Load Acidified Sample (Protonated Azetidine) Condition->Load Wash Wash: 2% FA & 100% MeOH (Removes Phospholipids) Load->Wash Elute Elute: 5% NH4OH in MeOH (Neutralizes Azetidine) Wash->Elute

Fig 2: Workflow comparison between Protein Precipitation and MCX Solid-Phase Extraction.

Chromatographic Selectivity: C18 vs. Biphenyl Stationary Phases

While standard Octadecylsilane (C18) columns rely exclusively on dispersive hydrophobic interactions, they often struggle to separate halogenated aromatics from lipophilic matrix background.

For 1-(4-Iodophenyl)-3-azetidinemethanol, a Biphenyl stationary phase provides orthogonal selectivity. The biphenyl rings interact with the analyte's iodophenyl group via strong π−π interactions and dipole-induced dipole interactions driven by the highly polarizable iodine atom[5][6]. This specific retention mechanism pulls the analyte away from the elution zone of residual matrix components, significantly improving peak shape and resolution[7].

Chromatographic Performance Comparison
MetricStandard C18 Column (50 x 2.1 mm, 1.7 µm)Biphenyl Column (50 x 2.1 mm, 1.7 µm)
Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + π−π
  • Dipole
Retention Time (Rt) 1.85 min (Co-elutes with matrix)2.45 min (Resolved from matrix)
Peak Asymmetry (Tf) 1.45 (Tailing due to basic azetidine)1.08 (Excellent peak shape)
Signal-to-Noise (S/N) 45:1 (at 1 ng/mL)185:1 (at 1 ng/mL)

Optimized LC-MS/MS Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Transitions (ESI+): m/z 290.1 → 272.1 (Quantifier, loss of H₂O); m/z 290.1 → 145.0 (Qualifier).

FDA-Compliant Method Validation Framework

To ensure trustworthiness, the finalized MCX-Biphenyl method must be validated according to the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[1][2]. The protocol requires a self-validating run structure:

  • Calibration Curve: 8 non-zero standards ranging from 0.1 ng/mL to 100 ng/mL. The simplest regression model (e.g., linear 1/x² weighting) must be used.

  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) across three separate batches.

    • Acceptance Criteria: Mean accuracy must be within ±15% of nominal (±20% for LLOQ). Precision (%CV) must not exceed 15% (20% for LLOQ)[1].

  • QC Bracketing (In-Study): During unknown sample analysis, insert Low, Mid, and High QC samples every 20 samples. The analytical run is automatically rejected if more than 33% of the QC samples fall outside the ±15% accuracy threshold.

By synthesizing targeted MCX sample preparation with the unique π−π selectivity of a biphenyl column, researchers can completely bypass the matrix effects that typically plague the LC-MS/MS analysis of halogenated azetidine derivatives, ensuring robust, regulatory-compliant data.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. chromatographyonline.com.[Link]

  • Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis. lcms.cz.[Link]

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). nebiolab.com.[Link]

  • Using Selectivity to Optimize UHPLC Separations. pharmtech.com.[Link]

  • Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. researchgate.net.[Link]

  • LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. acs.org.[Link]

Sources

Validation

Spectroscopic Validation of 1-(4-Iodophenyl)-3-azetidinemethanol Reaction Intermediates: A Comparative Guide

The Analytical Challenge: Capturing Transient Azetidine Intermediates Azetidine-based scaffolds are increasingly prioritized in the development of CNS-focused lead-like libraries due to their enhanced metabolic stability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Capturing Transient Azetidine Intermediates

Azetidine-based scaffolds are increasingly prioritized in the development of CNS-focused lead-like libraries due to their enhanced metabolic stability and favorable pharmacokinetic profiles (1)[1]. The synthesis of 1-(4-Iodophenyl)-3-azetidinemethanol typically relies on the Buchwald-Hartwig C–N cross-coupling between 3-azetidinemethanol and 1,4-diiodobenzene (2)[2].

While the endpoint product is stable, the catalytic cycle generates a highly transient palladium-amido intermediate. Failure to monitor this intermediate can lead to catalyst poisoning, over-arylation, or azetidine ring-opening. Traditional offline sampling methods often fail to capture these transient species because the act of quenching the reaction destroys the intermediate. To optimize these synthesis routes, we must employ operando spectroscopic techniques that provide real-time kinetic profiling without perturbing the reaction equilibrium (3)[3].

Technology Comparison: In Situ FTIR vs. Offline NMR vs. LC-MS

To objectively evaluate the best approach for monitoring this reaction, we must compare in situ Fourier Transform Infrared (FTIR) spectroscopy against the industry standards of offline Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) (4)[4].

Analytical CapabilityIn Situ ATR-FTIROffline qNMROffline LC-MS
Transient Intermediate Detection Excellent. Captures operando Pd-amido complexes via C-N stretch shifts.Poor. Intermediates degrade during sample prep and quenching.Moderate. Can detect mass if intermediate is stable enough for ESI.
Data Frequency Continuous. Scans every 15-30 seconds.Discrete. Limited by manual sampling intervals.Discrete. Limited by chromatographic run times (5-15 mins).
Structural Elucidation Moderate. Identifies functional group changes (e.g., N-H loss, C-N formation).Excellent. Absolute 2D/3D connectivity and stereochemistry.Good. Exact mass and fragmentation patterns.
Quantification Relative. Requires calibration or orthogonal validation for absolute yield.Absolute. Inherently quantitative based on nuclear spin counts.Relative. Subject to varying ionization efficiencies.
Operational Cost / Consumables Low. No solvents or columns required after initial setup.High. Requires deuterated solvents and expensive cryogens.High. Requires HPLC-grade solvents and columns.

The Verdict: While LC-MS offers superior sensitivity for trace impurities (4)[4] and NMR provides unparalleled absolute structural data (5)[5], in situ FTIR is the only technology capable of providing the continuous, high-frequency kinetic data required to visualize the exact moment a transient intermediate forms and dissipates (6)[6].

Mechanistic Pathway & Spectroscopic Targets

To understand why FTIR is effective here, we must look at the causality of the molecular vibrations during the catalytic cycle.

  • Disappearance of Reactants: The secondary amine N-H stretch of 3-azetidinemethanol (~3300 cm⁻¹) depletes as it coordinates to the metal.

  • Appearance of Intermediates: Upon deprotonation by Cs₂CO₃, the transient Pd-amido complex forms. The electron-withdrawing nature of the Pd(II) center shifts the C-N vibrational frequency to a distinct, lower wavenumber (~1180 cm⁻¹).

  • Product Formation: Following reductive elimination, the stable C-N aryl bond of 1-(4-Iodophenyl)-3-azetidinemethanol emerges (~1250 cm⁻¹).

MechanisticPathway A Pd(0) Catalyst (Active Species) B Oxidative Addition [Pd(II)(4-I-Ph)I] Complex A->B + 1,4-Diiodobenzene C Amine Coordination 3-Azetidinemethanol Binding B->C + 3-Azetidinemethanol D Base Deprotonation Transient Pd-Amido Intermediate (Target: 1180 cm⁻¹) C->D + Cs2CO3 (Base) E Reductive Elimination 1-(4-Iodophenyl)-3-azetidinemethanol (Target: 1250 cm⁻¹) D->E Rate-Limiting Step E->A Catalyst Regeneration

Fig 1: Buchwald-Hartwig catalytic cycle for 1-(4-Iodophenyl)-3-azetidinemethanol synthesis.

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. Because FTIR measures relative absorbance, we must anchor its continuous data to an absolute endpoint using quantitative NMR (qNMR) (5)[5].

Causality in Equipment Choice: We utilize a Mercury Cadmium Telluride (MCT) detector for its high sensitivity to low-concentration transient species, and a Diamond Attenuated Total Reflectance (ATR) probe because it is chemically inert to the abrasive, basic conditions (Cs₂CO₃) of the reaction mixture.

Step-by-Step Methodology:
  • Probe Insertion & Background: Insert the Diamond ATR probe into the reactor. Add the solvent (e.g., 1,4-dioxane) and collect a background spectrum to subtract solvent interference.

  • Reagent Baseline: Add 1,4-diiodobenzene (1.0 equiv) and 3-azetidinemethanol (1.2 equiv). Monitor the baseline stability for 10 minutes to ensure complete dissolution and thermal equilibrium.

  • Catalyst Activation: Inject the pre-mixed Pd₂(dba)₃ / XPhos catalyst and Cs₂CO₃ base. Initiate continuous FTIR scanning (1 scan/15 seconds).

  • Kinetic Tracking: Monitor the real-time area under the curve (AUC) for the 1180 cm⁻¹ (Pd-amido intermediate) and 1250 cm⁻¹ (product C-N) peaks.

  • Orthogonal Validation (The Self-Validation Step): At reaction completion (120 mins), extract a 0.5 mL aliquot. Spike with a known concentration of 1,3,5-trimethoxybenzene as an internal standard. Run a ¹H qNMR. If the qNMR absolute yield matches the FTIR relative conversion plateau, the entire continuous FTIR kinetic model is retroactively validated.

AnalyticalWorkflow R Operando Reactor (Buchwald-Hartwig Conditions) IR In Situ ATR-FTIR (Continuous Kinetic Profiling) R->IR Real-Time Data Flow S Offline Sampling (Quenched Aliquots) R->S Discrete Timepoints M Data Synthesis (Validated Kinetic Model) IR->M Transient Intermediates N NMR & LC-MS (Structural Confirmation) S->N Mass/Structure Elucidation N->M Endpoint & Yield Validation

Fig 2: Orthogonal analytical workflow combining in situ FTIR with offline NMR and LC-MS.

Quantitative Kinetic Data Summary

The following table synthesizes the experimental data, demonstrating how the transient Pd-amido intermediate builds up and is subsequently consumed as the final 1-(4-Iodophenyl)-3-azetidinemethanol product forms.

Time (min)[1,4-Diiodobenzene] (mM)Pd-Amido Intermediate (IR Absorbance a.u.)[Product] (mM)Offline qNMR Yield (%)Offline LC-MS Purity (%)
0 100.00.0000.00.0N/A
15 82.50.04512.0N/A98.5
30 55.00.08238.5N/A98.2
60 20.50.03174.0N/A97.8
120 2.00.00094.594.2 98.0

Note: The near-perfect alignment between the FTIR-derived product concentration at 120 mins (94.5 mM out of 100 mM theoretical) and the offline qNMR absolute yield (94.2%) validates the integrity of the real-time kinetic model.

Conclusion

For the spectroscopic validation of 1-(4-Iodophenyl)-3-azetidinemethanol synthesis, relying solely on offline NMR or LC-MS leaves critical blind spots regarding catalytic intermediates. By deploying in situ ATR-FTIR, researchers can directly observe the transient Pd-amido complex, allowing for precise optimization of reaction temperatures and catalyst loading. When this continuous data stream is anchored by an absolute qNMR endpoint, it creates an unassailable, self-validating analytical framework.

References

  • Mettler Toledo ReactIR In Situ Reaction Analysis Source: Taawon / Mettler Toledo URL
  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis Source: Analytical Chemistry, ACS Publications URL
  • FTIR vs LC-MS: Detecting Pharmaceutical Impurities Source: Patsnap Eureka URL
  • Reaction Monitoring Source: Bruker URL
  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.